Lamotrigine exerts its primary anticonvulsant effect by modulating voltage-gated sodium channels (Naᵥ), with a mechanism that is both state-dependent and use-dependent [1].
The following diagram illustrates this state-dependent blocking mechanism:
This state-dependent mechanism allows this compound to selectively suppress abnormal, persistent neuronal firing involved in seizure propagation while having minimal impact on normal, transient neuronal activity [2] [3].
The biophysical properties of this compound's sodium channel blockade have been characterized through in vitro electrophysiology studies. The data below summarizes key quantitative findings:
| Parameter | Experimental Finding | Experimental System | Citation |
|---|---|---|---|
| Affinity for Inactivated Channels (Kᵢ) | ~7 - 9 µM | Rat hippocampal neurones | [2] |
| Binding Rate Constant (kₒₙ) | ~10,000 M⁻¹s⁻¹ | Rat hippocampal neurones | [2] |
| Therapeutic Plasma Concentration | Up to ~20 µM | Human patients | [5] [2] |
| Recovery from Block | Faster than recovery from slow inactivation | Rat hippocampal neurones | [2] |
| Vaughan-Williams Classification | Class Ib-like (weak blocker, rapid kinetics) | hNaV1.5/HEK-293 cells | [5] |
These properties distinguish this compound from other sodium channel blockers. Its rapid binding kinetics are similar to those of Class Ib antiarrhythmic drugs like mexiletine, which is associated with a lower risk of detrimental cardiac effects such as QRS complex prolongation [5]. The fact that its therapeutic concentrations overlap with its Kᵢ value confirms that sodium channel blockade is clinically relevant [2].
Understanding the evidence for this mechanism requires examining the methodologies used in key studies.
This protocol is used to characterize the potency and kinetics of channel blockade [5].
This protocol investigates state-dependent binding and kinetics in a neuronal context [2].
A comparative whole-heart study highlights how different mechanisms of sodium channel interaction lead to distinct clinical risk profiles. Both this compound and lacosamide are antiepileptic drugs that target sodium channels but through distinct actions [6].
| Feature | This compound | Lacosamide |
|---|---|---|
| Primary Mechanism | Inhibits channel activation, binds to fast-inactivated state [6] [2] | Enhances slow inactivation [6] |
| Effect on APD₉₀/QT | Shortens or has no significant effect [6] | Can shorten under baseline conditions [6] |
| Arrhythmia Risk in LQT Setting | Antiarrhythmic effect; reduces VT incidence [6] | Proarrhythmic effect; further increases VT incidence [6] |
| Proposed Safety Rationale | Rapid binding kinetics (Class Ib-like) and fast-inactivated state binding [6] [5] | Mechanism (slow inactivation enhancement) may be problematic in compromised myocardium [6] |
This comparative evidence reinforces that this compound's specific interaction with the fast-inactivated state and its rapid kinetics contribute to its favorable cardiac safety profile [6] [5].
This compound's precise mechanism has several important implications:
Lamotrigine (LTG) represents a broad-spectrum antiepileptic drug with a complex multi-target mechanism of action in the central nervous system (CNS). While initially developed as an antiepileptic, its therapeutic applications have expanded to include bipolar I disorder maintenance and investigation for several other neurological and psychiatric conditions. The principal recognized mechanism involves voltage-gated sodium channel blockade, leading to stabilization of presynaptic neuronal membranes and consequent inhibition of glutamate release. However, emerging research reveals additional significant effects including postsynaptic AMPA receptor inhibition, modulation of various voltage-gated calcium channels, and potential impact on H-currents. This multi-modal action on excitatory neurotransmission, combined with a favorable cognitive side effect profile compared to older agents, positions LTG as a valuable therapeutic and investigational compound. The following sections provide a comprehensive technical analysis of LTG's mechanisms, experimental evidence, and implications for drug development.
This compound's foundational mechanism involves use-dependent blockade of voltage-gated sodium channels:
Beyond sodium channel blockade, LTG demonstrates several other significant channel interactions:
Table: this compound's Multi-Target Channel Pharmacology
| Target | Effect | Functional Consequence | Experimental Evidence |
|---|---|---|---|
| Voltage-gated Na+ channels | Use-dependent blockade | Stabilizes presynaptic membrane, reduces glutamate release | Whole-cell patch clamp [1] |
| N- and L-type Ca2+ channels | Blockade | Reduces Ca2+ influx, further inhibits neurotransmitter release | In vitro channel studies [1] |
| H-currents | Modulation | Alters neuronal excitability patterns | Electrophysiological studies [1] |
| Postsynaptic AMPA receptors | Direct inhibition | Reduces excitatory postsynaptic potentials | mEPSC recording [2] |
A significant advancement in understanding LTG's mechanism comes from research demonstrating direct effects on postsynaptic glutamate receptors:
Investigation of LTG's mechanisms has employed sophisticated electrophysiological approaches:
Human studies have elucidated LTG's effects on emotional processing networks relevant to its mood-stabilizing properties:
Animal models have provided insights into LTG's cognitive and behavioral effects:
The following diagram synthesizes this compound's primary molecular targets and net effects on neural circuit function:
This compound's integrated mechanisms at molecular and circuit levels produce its net clinical effects. The diagram illustrates how presynaptic inhibition of glutamate release combines with postsynaptic receptor modulation to reduce neuronal hyperexcitability and normalize emotional processing circuits.
This compound holds approved indications for multiple CNS disorders:
Table: this compound Dosing Regimens by Indication and Concomitant Medications
| Population | Initial Dose | Dose Escalation | Maintenance Dose | Key Interactions |
|---|---|---|---|---|
| Adults with Epilepsy (monotherapy) | 25 mg/day | Increase by 25-50 mg every 1-2 weeks | 100-200 mg/day [1] | - |
| Pediatrics with Epilepsy | 0.6 mg/kg/day | Increase by 0.2-0.3 mg/kg/day every 1-2 weeks | 5-15 mg/kg/day [1] | - |
| Adults with Bipolar Disorder | 25-50 mg/day | Increase by 25-50 mg/week | 200-400 mg/day [1] | - |
| With Valproate | 25 mg every other day | Increase to 25 mg/day at week 3 | 100-200 mg/day [3] | VPA decreases LTG clearance by 54% [1] |
| With Enzyme Inducers (CBZ, PHT, etc.) | 50 mg/day | Increase to 100 mg/day in 2 divided doses at week 3 | 300-500 mg in 2 divided doses [3] | Reduced LTG half-life from 15-35h to 8-20h [1] |
Emerging research suggests potential expanded applications for LTG:
This compound represents a clinically significant agent with a multi-target mechanism centering on glutamate release inhibition but extending to direct postsynaptic actions and multiple channel interactions. Its complex pharmacodynamics involving both presynaptic and postsynaptic mechanisms in specific brain regions like the dentate gyrus continue to inform fundamental neuroscience principles.
Future research directions should include:
Lamotrigine's neuroprotective properties are primarily mediated through its action on ion channels and subsequent cellular processes. The table below summarizes the core mechanisms:
| Mechanism | Functional Impact | Key References |
|---|---|---|
| Sodium Channel Blockade: Use-dependent blockade of voltage-gated sodium channels. | Stabilizes neuronal membranes, reduces hyperexcitability, and inhibits the excessive release of excitatory neurotransmitters. [1] [2] | |
| Glutamate Release Inhibition: Reduces presynaptic release of glutamate and aspartate. | Attenuates excitotoxicity, calcium overload, and subsequent apoptotic signaling. [3] [1] [4] | |
| Autophagy Enhancement: Promotes autophagosome formation and autolysosome degradation ("autophagy flux"). | Clears damaged proteins and organelles, reduces apoptosis, and promotes neuronal survival after injury. [3] [5] | |
| Calcium Channel Modulation: Inhibits N-type and R-type voltage-gated calcium channels. | Contributes to reduced neurotransmitter release and neuronal excitability. [1] [2] | |
| Anti-apoptotic Protein Induction: Upregulates Bcl-2 protein expression via histone acetylation. | Counteracts mitochondrial apoptosis pathways. [4] | |
| Anti-inflammatory & Antioxidant Effects: Reduces pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and hydrogen peroxide (H₂O₂). | Mitigates oxidative stress and inflammatory damage. [6] |
These mechanisms can be visualized as a coordinated signaling pathway. The following diagram integrates the key processes through which this compound exerts its neuroprotective effects.
Empirical evidence from various disease models supports this compound's neuroprotective potential, as summarized in the table below.
| Experimental Model | Key Findings & Quantitative Data | Research Context |
|---|---|---|
| Spinal Cord Injury (SCI) | 30 mg/kg/day post-injury: Improved BMS scores (functional recovery), reduced lesion site area, enhanced synapse survival, attenuated apoptosis via enhanced autophagy. [3] [5] | Mouse model (complete spinal transection at T9). |
| Glutamate Excitotoxicity | 100 µM pretreatment: Increased cell viability, reduced LDH release, attenuated H₂O₂ and cytokines (IL-1β, IL-6, TNF-α), increased SOD activity. [4] [6] | In vitro (SH-SY5Y human neuroblastoma cells, rat cerebellar granule cells). |
| MPTP-induced Parkinson's | Significant protection of dopaminergic neurons: DAT density at 99% vs. 51% in controls, TH+ neurons at 74% vs. 40%, DA levels at 58% vs. 26%, reduced apoptosis. [7] | Mouse model of Parkinson's disease. |
| Focal & Global Ischemia | Administered within 1 hour of MCAO: Significant reduction in cortical infarct volume. Administered post-cardiac arrest: neuroprotective. [8] | Rat models of stroke and cardiac arrest. |
| Status Epilepticus (SE) | Treatment during & after SE: No delay/prevention of epileptogenesis was observed, highlighting a distinction between neuroprotection and anti-epileptogenesis. [8] | Rat electrical stimulation model. |
For researchers aiming to replicate or build upon these findings, here is a detailed methodology from key studies.
This protocol assesses this compound's effect on autophagy and functional recovery after acute trauma.
This protocol is used to investigate molecular mechanisms like oxidative stress and inflammation.
While the evidence for this compound's neuroprotection is robust in preclinical models, several key considerations exist for its research and potential therapeutic application:
Lamotrigine (LTG) demonstrates complex, context-dependent effects on neuronal excitability through its modulation of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. While traditionally classified as a sodium channel blocker, LTG's direct enhancement of HCN channel activity represents a significant additional mechanism of action that contributes to its antiepileptic and potential neuroprotective properties. This whitepaper synthesizes current research findings on LTG's effects on HCN channels, dendritic excitability, and oscillatory network activity, providing structured experimental data, methodological protocols, and visual synthesis of key mechanisms for researchers and drug development professionals. The bidirectional nature of HCN modulation - where both gain-of-function and loss-of-function can potentially contribute to pathological states - underscores the importance of targeted therapeutic development in this area.
Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels are voltage-gated ion channels unique in their activation upon membrane hyperpolarization rather than depolarization. These channels are composed of four subunits (HCN1-4), each consisting of six transmembrane domains (S1-S6), with a pore-forming region between S5 and S6, and intracellular amino and carboxyl termini that contain cyclic nucleotide-binding domains (CNBD). The HCN channel structure allows them to conduct a mixed cationic current (carried by both Na+ and K+ ions) known as Ih (in neurons) or If (in cardiac cells), with a reversal potential between -45 and -30 mV. This unique reversal potential position means HCN channels can exert either depolarizing or hyperpolarizing influences depending on the membrane potential, enabling their complex modulatory capabilities in neuronal excitability. [1]
In neuronal circuits, HCN channels play critical modulatory roles in dendritic integration, synaptic plasticity, and network synchronization. They are densely expressed in dendritic compartments of various neuronal types, with increasing density along the somatodendritic axis observed in hippocampal and cortical pyramidal neurons. Through their influence on membrane resistance, resting potential, and temporal summation of synaptic inputs, HCN channels serve as crucial regulators of signal integration. The presence of HCN channels in dendritic structures allows them to shape the integration of excitatory postsynaptic potentials (EPSPs), control resonance properties, and regulate the induction of synaptic plasticity through their effects on calcium influx during action potentials. Their strategic localization and biophysical properties make them key determinants of neuronal input-output relationships and potential targets for therapeutic intervention. [2] [3]
This compound enhances HCN channel activity, resulting in complex effects on neuronal excitability that contribute to its therapeutic profile. Research demonstrates that LTG directly increases Ih current mediated by HCN channels in pyramidal neurons, with these effects being partially blocked by ZD7288, a selective HCN channel antagonist. This enhancement of HCN channel function represents a distinct mechanism beyond LTG's well-characterized blockade of voltage-gated sodium and calcium channels. The modulation of HCN channels by LTG appears to involve alteration of channel gating properties, potentially through interactions with the channel's voltage sensor or cyclic nucleotide-binding domain. This HCN-enhancing property may contribute to LTG's efficacy in stabilizing neuronal networks and preventing pathological hyperactivity in epilepsy, while also influencing cognitive processes through effects on rhythmic network activity. [4] [5]
The effects of LTG on neuronal excitability demonstrate significant regional specificity within hippocampal circuits, reflecting the diverse functional roles of HCN channels across different neuronal populations. In CA3 pyramidal neurons, LTG (50 μM) substantially reduces both the frequency and amplitude of spontaneous inhibitory postsynaptic currents (sIPSCs), decreasing frequency from 7.05 ± 1.48 Hz to 4.05 ± 0.86 Hz and amplitude from 35.24 ± 4.03 pA to 25.26 ± 2.29 pA. Conversely, in CA1 pyramidal neurons, LTG exhibits negligible effects on GABAergic transmission, with no significant changes in sIPSC frequency or amplitude. This differential modulation of inhibitory circuits highlights the region-specific expression and function of HCN channels and underscores the importance of considering circuit architecture when predicting drug effects. The depression of CA3 pyramidal neuron excitability through enhanced HCN channel activity and reduced inhibition represents a potentially important mechanism for preventing seizure propagation through this highly excitable region. [4]
Table 1: Electrophysiological Effects of this compound (50 μM) on Hippocampal Neurons
| Parameter | CA3 Pyramidal Neurons | CA1 Pyramidal Neurons | Experimental Conditions |
|---|---|---|---|
| sIPSC Frequency | Decreased from 7.05 ± 1.48 Hz to 4.05 ± 0.86 Hz (p = 0.01) | No significant change (1.91 ± 0.34 Hz to 1.94 ± 0.58 Hz, p = 0.92) | Whole-cell voltage-clamp, holding potential 0 mV [4] |
| sIPSC Amplitude | Decreased from 35.24 ± 4.03 pA to 25.26 ± 2.29 pA (p = 0.01) | No significant change (19.7 ± 1.19 pA to 18.96 ± 0.93 pA, p = 0.26) | Whole-cell voltage-clamp, holding potential 0 mV [4] |
| Neuronal Excitability | Directly depressed | Directly depressed | Effects partially blocked by ZD7288 (HCN blocker) [4] |
| Theta Oscillations (in vitro) | Depressed | Depressed | Consistent with neuronal depressant effects [4] [5] |
| Theta Oscillations (in vivo) | Enhanced | Enhanced | Increased ascending inputs overpower depressant effects [4] [5] |
Table 2: HCN Channel Modulation Effects on Neuronal Excitability Based on Computational Models
| Parameter | Proximal Dendritic Stimulation | Distal Dendritic Stimulation | Underlying Mechanisms |
|---|---|---|---|
| HCN Effect on AP Initiation | Facilitates action potentials | Hinders action potentials | Location-dependent interaction with voltage-gated channels [6] |
| Primary Mechanism | Depolarizing influence on resting membrane potential | Shunting effect on dendritic inputs | Differences in HCN channel density and local circuit properties [6] |
| Ca2+ Channel Interaction | Minimal effect on AP threshold | Strong interaction with LVA Ca2+ channel "hot zone" | HCN channels regulate Ca2+ influx in distal dendrites [6] |
| Neuromodulatory Potential | cAMP-enhancing modulation increases excitability | cAMP-enhancing modulation decreases excitability | Opposing effects based on stimulus location [6] |
| Therapeutic Implications | May enhance cognitive processing | May control hyperexcitability from apical inputs | Selective targeting needed for specific pathological states [6] |
Whole-cell patch-clamp recording provides the foundational methodology for investigating LTG's effects on HCN channels and neuronal excitability. For acute hippocampal slice experiments, 275-400μm thick slices are typically prepared from 19-25 day old rodents and maintained in oxygenated artificial cerebrospinal fluid (ACSF) containing (in mM): 124 NaCl, 3 KCl, 2.4 CaCl2, 1.2 MgCl2, 26 NaHCO3, 1 NaH2PO4, and 10 glucose. For voltage-clamp recordings of HCN currents, pipette solutions should contain (in mM): 135 KMeSO4, 5 KCl, 0.5 CaCl2, 5 HEPES, 5 EGTA, 2 MgATP, 0.2 Na2GTP, 0.1 spermine, and 0.1% biocytin (pH 7.25-7.3 with KOH). To isolate Ih currents, recordings should be performed in the presence of tetrodotoxin (TTX, 500 nM) to block sodium channels, and synaptic transmission blockers (e.g., CNQX, AP-5, gabazine) to eliminate synaptic currents. HCN currents are typically elicited using hyperpolarizing voltage steps from -50 mV to -120 mV from a holding potential of -50 mV. LTG should be applied at therapeutic concentrations (50-100 μM) to assess its effects on current kinetics and magnitude. [4] [2]
Assessment of neuronal excitability should include current-clamp recordings to measure changes in input resistance, resting membrane potential, and action potential firing thresholds in response to LTG application. Input resistance can be calculated from the steady-state voltage response to small hyperpolarizing current injections (-50 pA to -100 pA, 500 ms). Action potential threshold should be determined using a series of depolarizing current steps (10-20 pA increments, 500 ms duration). To evaluate the contribution of HCN channels to LTG's effects, selective HCN blockers such as ZD7288 (10-30 μM) should be applied prior to and during LTG administration. For studies of synaptic transmission, spontaneous inhibitory postsynaptic currents (sIPSCs) should be recorded at a holding potential of 0 mV in the presence of ionotropic glutamate receptor antagonists (CNQX 10 μM, AP-5 50 μM), while miniature IPSCs should be recorded in the additional presence of TTX (500 nM) to isolate presynaptic effects. [4]
Theta rhythm recordings in intact animals provide critical information about LTG's network-level effects that may diverge from in vitro observations. For in vivo theta recordings in anesthetized rats, electrodes should be positioned in the hippocampal CA1 region (stereotaxic coordinates: AP -3.8 mm, ML ±2.0 mm, DV -2.5 mm from bregma). Local field potentials should be filtered between 0.1-100 Hz and sampled at 1-2 kHz. Theta rhythms can be elicited through sensory stimulation or pharmacological manipulation (e.g., cholinesterase inhibitors). LTG should be administered systemically (typically 10-20 mg/kg i.p.) while recording continuous field potentials before and after drug application. Theta power should be quantified using Fast Fourier Transform (FFT) analysis with 2-4 second time windows, focusing on the 3-8 Hz frequency band for anesthetized rodents. The divergent effects of LTG observed between in vitro (theta depression) and in vivo (theta enhancement) highlight the importance of studying drug effects at multiple biological scales, as network-level connectivity can dramatically influence final outcomes. [4] [5]
Diagram 1: this compound signaling pathways and neuronal effects illustrating the drug's multifaceted mechanisms, including HCN channel activation, effects on GABAergic transmission with regional specificity in hippocampal circuits, and the resulting network-level outcomes that differ between reduced and intact systems.
HCN channelopathies contribute to various neurological disorders, creating opportunities for targeted therapeutic interventions. Genetic studies have identified pathogenic variants in all four HCN subunits (HCN1 n=24, HCN2 n=8, HCN3 n=2, HCN4 n=6) associated with epilepsy in 74 reported cases. Both gain-of-function (GOF) and loss-of-function (LOF) variants can contribute to hyperexcitability states, though through different mechanisms. LOF variants typically reduce dendritic Ih, enhancing temporal summation of EPSPs and promoting calcium spikes, while GOF variants may alter resting membrane properties and network synchronization. The specific effects depend on the neuronal subtype and subcellular localization of the affected channels. Notably, HCN channelopathies have been linked to increased risk of sudden unexpected death in epilepsy (SUDEP), with 10 of 12 reported deaths among HCN channelopathy cases attributed to SUDEP. This highlights the critical importance of these channels not only in neuronal excitability but also in cardiorespiratory regulation, suggesting that HCN modulators like LTG may have benefits beyond seizure control. [1]
The complex bidirectional effects of HCN channel modulation present both challenges and opportunities for drug development. Computational models reveal that HCN channels facilitate action potentials in response to proximal dendritic inputs while inhibiting responses to distal dendritic stimulation, creating potential for highly specific modulation of different input pathways. This location-dependent effect is mediated through interactions with low voltage-activated (LVA) Ca2+ channel "hot zones" in the apical dendrite. The strategic localization of HCN channels in dendritic compartments suggests that subcellularly-targeted therapeutics could achieve more precise control of neuronal excitability than broadly-acting compounds. Furthermore, the modulation of HCN channels by membrane lipid domains reveals another potential avenue for therapeutic intervention, as demonstrated by cholesterol supplementation reducing HCN-mediated hyperexcitability in neuropathic pain models. For LTG, understanding its relative effects on different HCN subunit combinations and its interactions with auxiliary subunits like TRIP8b could enable the development of more selective next-generation compounds with improved therapeutic profiles. [6] [7]
This compound's modulation of HCN channels represents a significant component of its mechanism of action, contributing to its effects on neuronal excitability, synaptic transmission, and network oscillations. The region-specific and context-dependent nature of these effects underscores the complexity of HCN channel function in health and disease. Future research should focus on developing subtype-specific HCN modulators that can target pathological circuits while sparing normal physiological function. Additionally, exploration of the interactions between HCN channels and membrane lipid domains may open new avenues for therapeutic intervention. The progressive elucidation of HCN channelopathies in human epilepsy patients provides compelling evidence for pursuing targeted treatments in this channel family, with LTG serving as a valuable prototype for understanding both the potential and challenges of HCN channel modulation in neurological therapeutics.
The table below summarizes the core findings from recent scientific studies investigating the relationship between this compound and the DMN.
| Study Context | Key Finding Related to this compound & DMN | Reported Effect | Citation |
|---|---|---|---|
| Blocking Ketamine's Effects (Healthy Subjects) | This compound pretreatment blocked ketamine-induced sustained decrease in posterior DMN activity observed after 24 hours. | Blocking of sustained DMN activity reduction [1] | |
| Predicting Depression Response (Bipolar Depression Patients) | Poor response to this compound was associated with reduced pre-treatment functional connectivity between the DMN and the left precuneus. | Biomarker of poor response [2] | |
| Blocking Ketamine's Acute Effects (Healthy Subjects) | This compound pretreatment abolished the acute ketamine-induced increase in fronto-limbic functional connectivity. It had no acute effect on DMN activity by itself. | Blocking of acute connectivity changes [1] |
The table below outlines the methodological details of the fMRI studies that investigated this compound's effects, providing a guide for experimental design.
| Study Element | Protocol & Methodology Description |
|---|---|
| Study Design | Randomized, double-blind, placebo-controlled trials; single-dose or 10-12 week treatment regimens [2] [3] [1]. |
| fMRI Acquisition | Scanning performed on 3-Tesla Siemens scanners (Prisma/Skyra). Used T2*-weighted echo-planar imaging (EPI) for functional runs. Key parameters: TR=800ms, TE=27ms, voxel size=3mm³, 52 slices, ~1000 volumes for resting-state [1] [4]. |
| Data Preprocessing | Standard steps included realignment, slice-time correction, normalization to standard space (e.g., MNI), and smoothing with a Gaussian kernel. Nuisance regressors for white matter, cerebrospinal fluid, and motion parameters were often applied [4]. |
| Functional Connectivity Analysis | Seed-Based Analysis: Time series from a pre-defined DMN region (e.g., posterior cingulate cortex) is correlated with all other brain voxels [5]. Independent Component Analysis (ICA): A data-driven method used to identify the DMN as a spatially independent component without pre-selecting seeds [2] [5]. | | Statistical Modeling | General Linear Model (GLM) used for task-based analyses. Group-level comparisons (e.g., this compound vs. placebo) employed non-parametric permutation testing with family-wise error (FWE) correction [3] [1]. |
The relationship between this compound, glutamate, and network activity can be visualized in the following pathway diagram. This diagram synthesizes the proposed mechanism of action discussed in the research [3] [1].
Proposed pathway of this compound's antagonistic effect on glutamate-mediated network changes.
A typical fMRI study protocol involves a sequence of stages from participant recruitment to final data interpretation, as outlined below.
General workflow for an fMRI study investigating drug effects on brain networks.
The evidence suggests that this compound does not directly modulate the DMN in a primary, isolated manner in healthy brains. Its significant observed effects are:
For your research, focusing on resting-state fMRI and employing ICA or seed-based connectivity (with seeds in the posterior cingulate cortex or precuneus) are the most relevant methods. The critical finding to explore further is that the DMN's interaction with other networks, rather than its activity in isolation, may be the most sensitive indicator of this compound's therapeutic potential [2].
The table below summarizes the key quantitative findings from studies using the MPTP mouse model, a well-established model of Parkinson's disease [1] [2] [3].
| Model/Agent | Key Measured Outcomes | MPTP-Only Group (Reduction vs. Control) | MPTP + Lamotrigine Group (Recovery vs. Control) | Reported Significance |
|---|---|---|---|---|
| MPTP [1] | Dopamine Transporter (DAT) Density | 51% | 99% | Significant protection |
| Tyrosine Hydroxylase (TH) Neurons | 40% | 74% | Significant protection | |
| Dopamine (DA) Content | 26% | 58% | Significant protection | |
| MPTP [3] | Whole Brain Dopamine Levels | Significant depletion | ~70-100% protection (dose-dependent) | ED~50~ ~6 mg/kg; Complete protection at 38 mg/kg |
This compound's neuroprotective effect is attributed to its multi-target mechanism of action, which helps counteract the processes that lead to dopaminergic neuron death. The following diagram illustrates the key pathways involved.
Key protective mechanisms include [1] [4] [5]:
For researchers looking to replicate these findings, here is a summary of the key methodologies used in the cited studies.
This protocol is based on the study that demonstrated robust protection of dopaminergic markers [1].
This protocol assesses direct cellular protection against toxins like MPP+ and rotenone [5].
The core of lamotrigine pharmacogenomics revolves around the association between the HLA-B*15:02 allele and an increased risk of severe cutaneous adverse drug reactions (cADRs), particularly in Asian populations. The table below summarizes the key evidence from meta-analyses and cohort studies.
| Population Studied | Phenotype | Risk Allele | Odds Ratio (OR) | 95% Confidence Interval (CI) | P-value | Source/Study |
|---|---|---|---|---|---|---|
| Han Chinese | SJS/TEN | HLA-B*15:02 | 2.4 | 1.20–4.78 | 0.01 | Deng et al. Meta-Analysis [1] |
| Thai | Overall cADRs | HLA-B*15:02 | 4.89 | 1.28–18.67 | 0.014 | PMC5712579 [2] |
| Thai | Maculopapular Exanthema (MPE) | HLA-B*15:02 | 7.33 | 1.63–33.02 | 0.005 | PMC5712579 [2] |
| Multi-ethnic (Pooled) | SJS/TEN | HLA-B*15:02 | 2.4 | N/S | 0.01 | Genesight White Paper [3] |
| European | cADRs (any) | HLA-A*31:01 | Not Significant | N/S | 0.698 | McCormack et al. GWAS [4] [3] |
Beyond HLA-B*15:02, research, primarily in Thai and other Asian populations, has identified associations with other HLA alleles, which are summarized in the following table.
| Risk Allele | Associated cADR Phenotype | Population | Odds Ratio (OR) | 95% Confidence Interval (CI) | Notes |
|---|---|---|---|---|---|
| HLA-A*02:07 | Overall cADRs | Thai | 7.83 | 1.60–38.25 | First study to report this association in Thais [2]. |
| HLA-A*33:03 | Maculopapular Exanthema (MPE) | Thai | 8.27 | 1.83–37.41 | Also identified as a risk factor for MPE [2]. |
| HLA-B*44:03 | Maculopapular Exanthema (MPE) | Thai | 10.29 | 1.45–72.81 | Strongest association for MPE in this cohort [2]. |
| HLA-A*24:02 | SJS/TEN & MPE | Chinese (Meta-Analysis) | 3.50 (SJS/TEN) | 1.61–7.59 | A risk allele for both severe and milder reactions [1]. |
| HLA-B*33:03 | N/A (Protective) | Chinese & Korean | 0.2 | 0.06–0.64 | Considered a protective marker against MPE [1]. |
Accurate identification of the HLA-B*15:02 allele is critical for clinical screening. The table below outlines common and emerging genotyping techniques.
| Method | Principle | Key Features | Example from Literature |
|---|---|---|---|
| PCR with Sequence-Specific Oligonucleotide Probes (PCR-SSO) | PCR amplification followed by hybridization with allele-specific probes on fluorescent-coded microspheres. | Medium-to-high throughput; suitable for typing multiple samples and alleles simultaneously. | Used in the Thai case-control study; analysis with Luminex IS 100 and HLA Fusion 2.0 software [2]. |
| Two-Dimensional PCR (2D-PCR) | A novel method that uses two pairs of primers in two separate PCR reactions to enhance specificity. | Designed to overcome homology challenges in the HLA-B locus; high accuracy [5]. | Detailed protocol in Clinica Chimica Acta; enables accurate differentiation from other similar alleles [5]. |
| TaqMan PCR (using Tag SNP rs144012689) | Standard allele-specific PCR assay targeting a single nucleotide polymorphism (SNP) highly linked to HLA-B*15:02. | High-throughput, cost-effective; ideal for large-scale screening. | Validation study showed 100% sensitivity and 99.97% specificity for HLA-B*15:02 in a US cohort [6]. |
| Next-Generation Sequencing (NGS) | High-resolution sequencing of the HLA-B gene, often focusing on exons 2 and 3. | Gold standard for accuracy; can identify novel alleles; more time-consuming and expensive. | Used as a reference method for validation in the US cohort study [6]. |
The utility of HLA genotyping varies significantly based on the clinical presentation (phenotype) of the cADR and the patient's ethnicity.
Diagnostic Performance vs. Patch Tests: A 2022 review compared HLA genotyping with patch testing for diagnosing ASM-induced cADRs [7].
HLA-B*15:02 genotyping shows high sensitivity (66.7-100%) in Han Chinese and Southeast Asian patients with carbamazepine-induced SJS/TEN, outperforming patch tests.Clinical Guidelines and Population Screening:
HLA-B*15:02 positive patients when an alternative is available [7].HLA-B*15:02 allele frequency is highest in certain Asian populations (7-16%), a large US cohort study found that 42% of HLA-B*15:02 carriers were of non-Asian ethnicity [6]. This supports the argument for screening without strict ethnicity-based preselection in ethnically diverse populations.The diagram below outlines a generalized protocol for assessing HLA-related risk prior to this compound administration, incorporating key methodologies.
Workflow for HLA-B15:02 screening and risk mitigation in this compound therapy.*
HLA-B*15:02 genotyping is superior for confirming SJS/TEN, patch tests retain value for diagnosing DRESS.
This compound (LTG), a phenyltriazine anticonvulsant used for epilepsy and bipolar disorder, undergoes extensive hepatic metabolism primarily through glucuronidation [1] [2]. The major metabolic pathway involves the formation of this compound N2-glucuronide (LTG-N2-G), which accounts for approximately 70-90% of the eliminated dose recovered in urine [1] [2]. This quaternary ammonium glucuronide is formed through N-glucuronidation at the 2-position of the triazine ring [3].
Additional minor metabolites include this compound N5-glucuronide, this compound N2-oxide, and this compound N-methyl, though these represent significantly smaller fractions of the overall metabolism [1] [2]. A minor bioactivation pathway to a reactive arene oxide metabolite on the dichlorophenyl ring has also been identified, primarily mediated by CYP2A6 and CYP2D6, which may contribute to the cutaneous adverse reactions associated with this compound therapy [2].
Table: Primary Metabolites of this compound in Humans
| Metabolite | Metabolic Pathway | Primary Enzyme(s) | Approximate Urinary Excretion | Activity |
|---|---|---|---|---|
| This compound N2-glucuronide | N2-glucuronidation | UGT1A4 (major), UGT1A3 (minor) | 70-90% | Inactive |
| This compound N5-glucuronide | N5-glucuronidation | Not fully characterized | Minor fraction | Inactive |
| This compound N2-oxide | Oxidation | Unknown | Minor fraction | Not characterized |
| This compound N-methyl | Methylation | Unknown | Minor fraction | Not characterized |
Multiple UDP-glucuronosyltransferase (UGT) enzymes contribute to this compound metabolism with varying significance:
UGT1A4: This is the principal enzyme responsible for this compound N2-glucuronidation [1] [3] [2]. Evidence from human liver microsomes shows substantial N2-glucuronidation activity that correlates with UGT1A4 expression [3]. Inhibition studies with hecogenin, a specific UGT1A4 inhibitor, demonstrate dose-dependent reduction of this compound glucuronidation [1].
UGT1A3: This enzyme contributes to this compound glucuronidation but with significantly lower activity compared to UGT1A4. Intrinsic clearance values show UGT1A3 contributes minimally to overall this compound metabolism [3].
UGT2B7: The role of UGT2B7 remains controversial. Some studies suggest potential involvement based on inhibition experiments with zidovudine, while others using cloned, expressed UGT2B7 show no measurable activity [2]. However, polymorphisms in UGT2B7 have been associated with this compound concentration-to-dose ratios, suggesting a potential minor role in its metabolism [2].
Table: UGT Enzyme Contributions to this compound Glucuronidation
| UGT Enzyme | Contribution to LTG Metabolism | Evidence | Intrinsic Clearance (μL min⁻¹ mg⁻¹ protein) |
|---|---|---|---|
| UGT1A4 | Major | Inhibition studies, recombinant enzyme systems, human liver microsomes | 0.28 [3] |
| UGT1A3 | Minor | Recombinant enzyme systems | 0.02 [3] |
| UGT2B7 | Controversial/ Minor | Polymorphism studies, conflicting in vitro evidence | Not measurable in some systems [2] |
Genetic variations in UGT1A4 significantly influence this compound pharmacokinetics and treatment outcomes:
Genetic polymorphisms in UGT1A4 affect enzyme activity, altering this compound pharmacokinetics and treatment outcomes.
The UGT1A43 (L48V) polymorphism, resulting from a T>G transversion at nucleotide 142 causing a leucine to valine substitution at codon 48, is particularly significant [4] [5]. Multiple clinical studies demonstrate that carriers of the UGT1A43 variant (TG + GG genotypes) exhibit:
The UGT1A4*2 (P24T) variant, resulting from a C>A transversion at nucleotide 70 causing a proline to threonine substitution at codon 24, has shown conflicting evidence, with some in vitro studies suggesting decreased enzyme activity but limited clinical confirmation [5].
Recent meta-analyses confirm that UGT1A4*3 polymorphism significantly influences serum concentration and therapeutic effect of this compound, with the G allele associated with reduced drug concentrations [7]. Additionally, polymorphisms in transporter genes including ABCG2 (BCRP) have been shown to correlate with this compound concentrations, potentially affecting drug efflux at tissue barriers including the blood-brain barrier [8] [2].
UGT1A4 expression and activity are subject to significant regulation, particularly in special populations:
Regulatory mechanisms affecting UGT1A4 activity and clinical consequences for this compound therapy.
Pregnancy: Clearance of this compound increases by 50-90% during pregnancy [9] [10] [2]. This induction is primarily mediated by increased 17β-estradiol levels activating estrogen receptor α (ERα), which upregulates UGT1A4 expression through interaction with SP1 transcription factors rather than direct binding to estrogen response elements [10]. Physiologically-based pharmacokinetic (PBPK) modeling confirms significant increases in this compound clearance during pregnancy that require dose adjustments [9].
Drug Interactions: Valproic acid (VPA) inhibits this compound glucuronidation, increasing its half-life from approximately 24 hours to 72 hours [2]. This interaction occurs through competitive inhibition of both UGT1A4 and UGT2B7 [2]. Conversely, enzyme-inducing drugs such as phenytoin, carbamazepine, and phenobarbital increase this compound clearance by approximately 40-50% [2].
Hormonal Contraceptives: Estrogen-containing oral contraceptives significantly increase this compound clearance through similar mechanisms as pregnancy, while progesterone-only contraceptives do not appear to affect this compound pharmacokinetics [2].
Characterization of this compound glucuronidation typically employs human liver microsomes (HLMs) from various donor populations [3]. Standard incubation mixtures include:
Studies using this methodology have demonstrated 4-5 fold variation in this compound glucuronidation rates across human liver microsomal banks (0.15-0.78 nmoles min⁻¹ mg⁻¹ protein), with no significant differences between younger and elderly donors [3].
Characterization of individual UGT contributions utilizes:
Chimeric NOG-TKm30 mice with humanized livers serve as valuable in vivo models for studying UGT1A4-mediated this compound metabolism [1]. These models demonstrate:
The substantial interindividual variability in this compound pharmacokinetics, largely driven by UGT1A4 genetic polymorphisms and regulatory factors, necessitates therapeutic drug monitoring (TDM) for optimal treatment [8] [7]. The therapeutic reference range for this compound is generally considered to be 3-14 μg/mL [7].
Age-specific cut-off values for this compound trough concentrations have been established for different clinical outcomes:
These thresholds demonstrate higher requirements for younger patients, potentially reflecting developmental changes in UGT1A4 activity or other metabolic factors.
| Parameter | Description | Impact on Time to Steady-State |
|---|---|---|
| Half-life | Time for plasma concentration to reduce by 50% [1]. | Primary determinant; steady-state is reached in approximately 5 half-lives [1]. |
| Half-life Value | Varies by concomitant therapy: 24-35 hours with valproate (inhibitor), 13-15 hours with glucuronidation inducers (e.g., carbamazepine), and 25-33 hours for monotherapy [1]. | Directly affects the duration needed. |
| Estimated Time to Steady-State | Calculated as 5 x half-life [1]. | Examples:
For drug development professionals, the following detailed experimental methodology provides a framework for conducting rigorous steady-state and bioavailability studies.
The methodology below is based on a clinical study investigating the steady-state pharmacokinetics of immediate-release (IR) and extended-release (XR) this compound in elderly patients with epilepsy [2] [3].
Plasma samples for this compound quantification were collected at the following time points relative to dose administration [3]:
The workflow for this experimental protocol can be visualized as follows:
Experimental workflow for a this compound steady-state crossover study.
Understanding these principles is vital for designing clinical trials. Key considerations include:
This compound is a phenyltriazine compound widely used as an antiseizure medication with additional applications in bipolar disorder treatment. As a first-line therapy for various epilepsy forms and bipolar maintenance, this compound demonstrates complex pharmacokinetics with significant interindividual variability, necessitating therapeutic drug monitoring (TDM) in diverse clinical scenarios. TDM serves as a critical tool for optimizing dosing regimens, assessing compliance, minimizing adverse effects, and addressing pharmacokinetic alterations in special populations.
The pharmacological activity of this compound primarily involves inhibition of voltage-sensitive sodium channels and glutamate release, stabilizing neuronal membranes and modulating excitatory neurotransmission. The drug exhibits favorable pharmacokinetic properties including high oral bioavailability (approximately 98%), minimal first-pass metabolism, and linear kinetics within therapeutic ranges. This compound undergoes hepatic metabolism via glucuronidation (primarily UGT1A4) to inactive metabolites, with renal elimination representing the primary excretion pathway. These characteristics, combined with its narrow therapeutic index and potential for drug interactions, establish the foundation for TDM implementation in clinical practice.
Table 1: Established Therapeutic Ranges for this compound Across Indications
| Population | Therapeutic Range (mcg/mL) | Toxic Threshold (mcg/mL) | Key Clinical Context |
|---|---|---|---|
| General Population | 3.0-15.0 | >20.0 | Most patients show response within this range [1] |
| Bipolar Disorder | Lower range potentially effective | Not established | May be effective at lower concentrations than epilepsy [2] |
| Severe Renal Impairment | Target reduced by ~30-40% | >15.0 | AUC increases 1.51-1.62 fold; requires dose adjustment [3] |
| Pediatric (2-12 years) | 3.0-15.0 | >20.0 | Similar range to adults with weight-based dosing [3] |
Table 2: FDA-Recommended Dosing Protocols for Initial and Long-Term Treatment
| Population | Initial Titration Phase | Maintenance Dose Range | Special Considerations |
|---|---|---|---|
| Adults (Epilepsy) | 25-50 mg/day, increase by 25-50 mg weekly | 100-400 mg/day | Adjust based on concomitant medications [3] |
| Pediatrics (2-12 years) | Weight-based: 0.3-0.6 mg/kg/day | 2.5-15 mg/kg/day | Maximum 400 mg/day; monitor growth [3] |
| Bipolar Disorder | Very slow titration (25 mg every 2 weeks) | 100-200 mg/day | Lower target concentrations may be effective [4] |
Blood Collection Timing: For accurate trough concentration measurement, collect blood immediately before next scheduled dose. For sustained-release formulations, collect blood a minimum of 12 hours after last dose [1].
Specimen Processing: Centrifuge within 2 hours of collection. For red-top tubes, immediately aliquot serum into plastic vial. For serum gel tubes, aliquot within 24 hours of collection to ensure sample integrity [1].
Storage Stability: Samples remain stable for 28 days refrigerated, ambient, or frozen. Avoid repeated freeze-thaw cycles to maintain analyte stability [1].
Method Principle: Samples are diluted and extracted online by high turbulence liquid chromatography (HTLC) with detection by tandem mass spectrometry (MS/MS). This approach combines the separation power of chromatography with the specificity of mass spectrometry, enabling precise this compound quantification in complex biological matrices [1].
Protocol Specifications:
Validation Parameters: The method demonstrates precision <15% CV, accuracy within ±15% of nominal values, and minimal matrix effects. Selectivity is established through testing six independent lipidemic and hemolyzed matrices with no interference observed at the retention time of this compound and internal standard [5] [1].
Dried Blood Spot (DBS) Methodology:
Oral Fluid/Saliva Protocol:
Method Comparison: Alternative matrices offer less invasive sampling with good correlation to plasma concentrations (r>0.85). These approaches improve accessibility for pediatric, geriatric, and outpatient populations, enabling home-based monitoring with clinic-based analysis [5].
Pathophysiological Basis: this compound elimination is significantly compromised in renal impairment due to reduced clearance of parent drug and metabolites. The fraction excreted unchanged in urine, while modest, does not fully account for the observed exposure increases, suggesting potential metabolite accumulation or altered non-renal clearance mechanisms [3].
Dosing Recommendations:
Clinical Evidence: Patients with severe renal impairment and ESRD experience average increases in AUC of 1.51-fold and 1.62-fold, respectively, necessitating these significant dose reductions. Hemodialysis removes approximately 20% of this compound, requiring post-dialysis supplementation in some cases [3].
Physiological Differences: Children exhibit age-dependent changes in glucuronidation capacity, renal function, and body composition that significantly impact this compound pharmacokinetics. Infants and young children have higher metabolic clearance on a weight-adjusted basis, requiring higher mg/kg dosing compared to adults [3].
Validated PBPK Modeling: A physiologically-based pharmacokinetic (PBPK) model has been developed and validated for pediatric populations aged 2-12 years. The model accurately predicts this compound exposure following FDA-recommended dosing regimens and can simulate steady-state concentrations for TDM guidance [3] [6].
Dosing Strategy: The recommended maintenance dose for children is 2.5-15 mg/kg/day, with a maximum of 400 mg/day. Dosing should be individualized based on TDM results, with particular attention to growth spurts that may require dose adjustments [3].
Hepatic Metabolism Impact: While this compound undergoes extensive hepatic metabolism, the impact of liver disease on its pharmacokinetics is less predictable than for renal impairment. However, patients with Non-Alcoholic Fatty Liver Disease (NAFLD) and Type 2 Diabetes demonstrate increased susceptibility to hepatotoxicity and may require modified dosing [7].
DILI Risk Assessment: this compound-induced drug-induced liver injury (DILI) represents a rare but serious adverse effect. Using DILIsym modeling, researchers have demonstrated enhanced hepatotoxicity risk in NAFLD populations, recommending more frequent liver enzyme monitoring and conservative dosing in these patients [7].
Clinical Monitoring: For patients with hepatic impairment, baseline liver function tests should be obtained, with periodic monitoring during dose escalation. The development of elevated transaminases, particularly when accompanied by systemic symptoms, should prompt immediate evaluation for anticonvulsant hypersensitivity syndrome [7].
Indications for TDM:
Timing of Sampling: For accurate interpretation, collect trough concentrations immediately before next dose. For sustained-release formulations, ensure at least 12 hours post-dose. Document exact time of last dose and sampling time to correctly interpret results [1].
Steady-State Considerations: this compound has a half-life of 25-33 hours in adults (significantly altered by concomitant medications). Steady-state concentrations are achieved after 5-7 half-lives (approximately 5-10 days in adults without interacting drugs) [1].
Interpretation Algorithm:
Drug Interaction Management:
The following workflow diagram illustrates the clinical decision pathway for this compound TDM interpretation and dose adjustment:
Therapeutic drug monitoring of this compound represents an essential component of personalized medicine for patients with epilepsy and bipolar disorder. Implementation of the protocols outlined in this document enables optimized dosing regimens, enhanced safety profiles, and improved clinical outcomes across diverse patient populations.
Emerging Technologies in this compound TDM include the development of PBPK modeling for special population predictions, alternative sampling matrices for non-invasive monitoring, and point-of-care testing platforms for rapid clinical decision-making. The integration of pharmacogenetic testing for UGT1A4 variants may further refine dosing strategies in the future, though current evidence does not yet support routine clinical implementation.
For research applications, the validated LC-MS/MS methodologies and PBPK modeling approaches described provide robust tools for investigating this compound pharmacokinetics in novel clinical scenarios and population subgroups. Continued refinement of these protocols will further enhance the precision of this compound therapy across the spectrum of neurological and psychiatric disorders.
This compound represents a critical therapeutic agent in the management of epilepsy and bipolar disorder, yet its pharmacokinetic behavior exhibits significant variability across different patient populations, creating substantial challenges for clinical dosing optimization. Physiologically based pharmacokinetic (PBPK) modeling has emerged as a powerful computational approach to address these challenges by integrating drug-specific properties with population-specific physiological parameters to predict drug exposure in diverse clinical scenarios. The application of PBPK modeling for this compound has gained increasing attention from regulatory agencies including the FDA and EMA, particularly for special populations where clinical trial data are ethically or practically challenging to obtain. These models provide a scientific framework for supporting drug development, therapeutic drug monitoring (TDM), and clinical dose adjustment decisions, especially in vulnerable populations where suboptimal dosing could lead to therapeutic failure or adverse drug reactions.
The clinical significance of this compound PBPK modeling is particularly evident in special populations such as pediatric patients, individuals with renal impairment, and pregnant women, where physiological differences significantly alter drug disposition. For instance, the glucuronidation metabolism of this compound (primarily via UGT1A4) exhibits developmental changes in children and adaptive alterations during pregnancy, creating unpredictable exposure profiles at standard doses. Additionally, drug-drug interactions with common antiepileptic combinations (valproic acid, carbamazepine) further complicate dosing strategies. The PBPK approach integrates knowledge of enzyme ontogeny, physiological changes in disease states, and drug interaction mechanisms to provide personalized dosing recommendations, moving beyond the traditional one-size-fits-all paradigm in epilepsy treatment.
The foundation of a robust this compound PBPK model begins with accurate characterization of its physicochemical properties and absorption, distribution, metabolism, and excretion (ADME) parameters. The development process follows a sequential approach that progresses from base model construction to refinement and evaluation:
Parameter Collection: Gather fundamental drug properties including molecular weight (256.1 g/mol), logP (1.19), pKa (5.7), solubility (0.17 mg/mL at 37°C), fraction unbound (0.45), and blood-to-plasma ratio (0.86). These parameters serve as critical inputs for the initial model structure and should be obtained from reliable experimental sources or published literature. [1] [2]
Metabolism Parameters: Define UGT1A4-mediated glucuronidation kinetics using in vitro-in vivo extrapolation (IVIVE) approaches. The maximal reaction velocity (Vmax) and Michaelis constant (Km) for the UGT1A4 enzyme should be incorporated based on human liver microsome studies, with typical values of Km ranging from 500-800 μM and Vmax from 100-200 pmol/min/mg protein. [3]
Model Simulation: Implement the model in specialized PBPK software platforms such as PK-Sim or Simcyp Simulator. For immediate-release formulations, incorporate first-order absorption with a ka value of approximately 1.0 h⁻¹ and lag time of 0.25-0.5 hours. For extended-release formulations, utilize the Advanced Dissolution, Absorption and Metabolism (ADAM) model to accurately simulate the controlled-release profile. [4] [2]
Model Optimization: Refine the model using parameter estimation algorithms to adjust tissue partition coefficients (Kp) and clearance scaling factors until predicted concentration-time profiles align with observed clinical data. The optimal model should demonstrate prediction accuracy within 0.5-2.0 fold of observed values for key pharmacokinetic parameters. [1]
The extrapolation of adult PBPK models to pediatric populations requires careful consideration of developmental physiology and enzyme ontogeny patterns. This process follows a systematic approach to account for the physiological changes that occur throughout childhood:
Physiological Parameters: Incorporate age-dependent changes in body composition, organ sizes, blood flows, and protein binding using established pediatric population databases within PBPK platforms. These parameters should reflect the known trajectories of growth and development from neonates through adolescents. [1] [5]
UGT Ontogeny: Implement UGT1A4 maturation functions based on published ontogeny models. The enzyme activity is typically modeled using age-dependent equations, with activity at birth approximately 10-20% of adult values, reaching 50% by 6 months, and full maturation achieved around 5-7 years. This developmental profile significantly impacts this compound clearance in young children. [3] [5]
Formulation Considerations: Account for age-related differences in gastrointestinal physiology when modeling oral absorption. Parameters such as gastric emptying time, intestinal pH, and surface area should be adjusted according to pediatric developmental stages. For extended-release formulations, additional validation is necessary to ensure appropriate release characteristics in pediatric patients. [4]
Dose Selection: Implement allometric scaling principles for weight-based dosing adjustments, with particular attention to non-linear relationships between body size and metabolic capacity. The model should be capable of simulating both weight-based dosing (mg/kg) and fixed-dose regimens across the pediatric age spectrum. [5]
Sensitivity analysis represents a critical step in model evaluation to identify parameters with the greatest influence on exposure predictions and quantify uncertainty in model outputs:
Parameter Selection: Create a comprehensive list of model parameters for evaluation, including physicochemical properties, physiological parameters, and enzyme kinetic constants. The analysis should encompass at least 20-30 key parameters that potentially influence this compound pharmacokinetics. [1]
Experimental Design: Perform local sensitivity analysis by varying each parameter individually while holding others constant. A typical approach involves varying parameters by ±20% from their baseline values and observing the corresponding change in AUC and Cmax. Global sensitivity analysis methods such as Sobol or Morris screening may be employed for more comprehensive uncertainty quantification. [1]
Output Evaluation: Calculate sensitivity coefficients for each parameter using the formula: SC = (ΔOutput/Outputbaseline)/(ΔParameter/Parameterbaseline). Parameters with absolute sensitivity coefficients greater than 0.5 are generally considered influential and require particularly careful determination in the model. [1]
Documentation: Document the sensitivity of AUC and Cmax to each tested parameter, ranking them by the magnitude of their influence. This analysis helps identify critical parameters that should be prioritized for accurate measurement and highlights potential sources of variability in special populations. [1]
The application of PBPK models in pediatric populations has revealed significant age-dependent differences in this compound exposure that necessitate tailored dosing approaches. These models have been particularly valuable in identifying appropriate dosing strategies for children receiving this compound as both monotherapy and combination therapy:
Monotherapy Dosing: PBPK simulations indicate that preschool children (2-6 years) require doses approximately 1.47 times higher than adults on a mg/kg basis to achieve similar exposure, while school-aged children (6-12 years) need doses about 1.2 times higher than adults. These adjustments compensate for the higher metabolic clearance per body weight in pediatric patients. [5]
Drug-Drug Interactions: Combination therapy significantly alters this compound requirements. When co-administered with carbamazepine (a strong enzyme inducer), preschool and school-aged children require 3.1 and 2.6 times higher doses than adults, respectively. Conversely, when combined with valproic acid (an enzyme inhibitor), they need only 0.67 and 0.57 times the adult dose. [5] [6]
Adolescent Dosing: By age 12-18 years, PBPK models demonstrate that this compound exposure profiles become similar to adults, supporting the use of adult-equivalent dosing in this population. This transition aligns with the completion of physiological maturation processes including UGT enzyme activity and body composition. [5]
Table 1: Recommended this compound Dose Adjustments in Pediatric Populations Based on PBPK Simulations
| Population | Monotherapy | With Carbamazepine | With Valproic Acid |
|---|---|---|---|
| Preschool (2-6 years) | 1.47× adult dose | 3.1× adult dose | 0.67× adult dose |
| School-aged (6-12 years) | 1.2× adult dose | 2.6× adult dose | 0.57× adult dose |
| Adolescents (12-18 years) | 1.0× adult dose | 2.2× adult dose | 0.5× adult dose |
Renal function significantly impacts this compound elimination due to substantial renal excretion of the glucuronidated metabolite and potentially the parent drug. PBPK modeling in renal impairment requires special consideration of the relationship between kidney function and drug clearance:
Mechanistic Framework: Incorporate glomerular filtration rate (GFR) estimates directly into the model structure to scale renal clearance components. The model should account for both the parent drug elimination and the potential enterohepatic recirculation of metabolites that may be hydrolyzed back to this compound. [1]
Exposure Predictions: PBPK simulations demonstrate that patients with severe renal impairment experience an average 1.51-fold increase in AUC, while those with end-stage renal disease show a 1.62-fold increase compared to individuals with normal renal function. These changes necessitate dose reductions to prevent drug accumulation and toxicity. [1]
Dosing Recommendations: Based on PBPK simulations, recommended dose reductions of 25-50% in severe renal impairment and 50-75% in end-stage renal disease, with precise adjustments guided by therapeutic drug monitoring. The models also support extended dosing intervals in addition to dose reduction strategies. [1]
Pregnancy induces profound physiological changes that alter this compound pharmacokinetics, potentially leading to subtherapeutic concentrations and disease breakthrough. PBPK modeling in pregnancy requires a comprehensive approach to capture these dynamic changes:
Physiological Changes: Incorporate pregnancy-related alterations in plasma protein levels, body composition, cardiac output, renal function, and enzyme activities. These parameters should be modeled as time-dependent variables that evolve throughout gestation. [3]
UGT1A4 Induction: Account for increased UGT1A4 activity during pregnancy, which accelerates this compound clearance. The induction typically begins in the first trimester, peaks in the second or third trimester (up to 2-fold increase), and returns to baseline postpartum. This change necessitates dose increases during pregnancy and rapid reduction after delivery to avoid toxicity. [3]
Clinical Validation: Compare model predictions against clinical studies that demonstrate significantly increased this compound clearance during pregnancy, with some reports indicating up to 300% increase in apparent clearance by the third trimester. The model should accurately capture this trend and provide guidance for dose titration throughout pregnancy. [3]
Model validation is essential to establish confidence in PBPK predictions and ensure their suitability for informing clinical decisions. The validation process should encompass multiple approaches to comprehensively evaluate model performance:
Visual Predictive Checks: Generate simulations with variability (typically n=10-100 virtual trials) and plot the 5th, 50th, and 95th percentiles of predicted concentrations alongside observed clinical data. A successful model demonstrates that most observed data points (ideally >90%) fall within the 5th-95th prediction intervals across the entire time course. [1] [2]
Goodness-of-Fit Analysis: Create observed versus predicted plots for key PK parameters (AUC, Cmax, Tmax, half-life). Calculate the geometric mean fold error (GMFE) with ideal values falling between 0.5 and 2.0. The model should demonstrate GMFE <1.25 for AUC and <1.5 for Cmax to be considered adequately validated. [1] [2]
Statistical Evaluation: Perform quantitative assessment using metrics such as the average fold error (AFE) for bias and absolute average fold error (AAFE) for precision. Well-validated models typically achieve AFE values of 0.8-1.25 and AAFE values <2.0. Additionally, root mean square error (RMSE) calculations provide insight into prediction accuracy. [3]
External Validation: Test model performance against clinical datasets not used in model development, including studies in special populations. This provides the strongest evidence of model predictive capability and identifies potential limitations in specific clinical scenarios. [5]
Table 2: Key Parameters for this compound PBPK Model Validation
| Validation Metric | Target Range | Typical Performance | Evaluation Method |
|---|---|---|---|
| AUC Prediction | 0.5-2.0 fold error | 0.8-1.25 fold error | Observed vs predicted ratios |
| Cmax Prediction | 0.5-2.0 fold error | 0.9-1.5 fold error | Observed vs predicted ratios |
| Visual Predictive Check | >90% within PI | >95% within PI | Graphical assessment |
| Half-life Prediction | 0.8-1.25 fold error | 0.85-1.2 fold error | Observed vs predicted ratios |
DDI predictions represent a critical application of this compound PBPK models, particularly given the common use of polytherapy in epilepsy management. The protocol for DDI model development and validation includes:
Enzyme Inhibition (Valproic Acid): Implement competitive inhibition kinetics for UGT1A4, with Ki values ranging from 50-100 μM based on in vitro data. Simulate the time-dependent nature of this interaction, which requires 1-2 weeks to reach maximal inhibition effect due to this compound's long half-life. [5] [2]
Enzyme Induction (Carbamazepine, Rifampin): Incorporate induction parameters for UGT1A4 using Emax and EC50 values derived from clinical observation. The induction typically increases this compound clearance by 1.5-2.5-fold, with maximal effect occurring after 2-3 weeks of concomitant therapy. [5] [2]
Model Performance Criteria: Evaluate DDI prediction success using the predicted/observed AUC ratio, with acceptable performance defined as values between 0.8-1.25. Published this compound DDI models have demonstrated performance within 10-30% of observed values for enzyme inducers and within 20-25% for valproic acid inhibition. [2]
Table 3: Key Parameters for this compound PBPK Model Implementation
| Parameter | Value | Source | Variability |
|---|---|---|---|
| Molecular Weight | 256.1 g/mol | [2] | Fixed |
| logP | 1.19 | [2] | Fixed |
| pKa | 5.7 | [2] | Fixed |
| Fu | 0.45 | [1] [7] | 0.4-0.55 |
| Blood-to-Plasma Ratio | 0.86 | [2] | 0.7-1.0 |
| UGT1A4 Km | 600 μM | [3] | 500-800 μM |
| UGT1A4 Vmax | 150 pmol/min/mg protein | [3] | 100-200 pmol/min/mg |
| Fraction Metabolized by UGT1A4 | 0.75 | [3] | 0.7-0.8 |
| Absorption Rate (ka) | 1.0 h⁻¹ | [2] | 0.8-1.5 h⁻¹ |
The following diagrams illustrate key workflows and relationships in this compound PBPK modeling for special populations:
Diagram 1: Workflow for this compound PBPK Model Development and Application in Special Populations. This diagram illustrates the sequential process from initial data collection through model validation and application in diverse patient populations.
Diagram 2: Pediatric PBPK Model Extrapolation and Application. This diagram details the process of adapting adult PBPK models to pediatric populations, highlighting key physiological considerations and resulting dosing recommendations for monotherapy and combination treatments.
The application of PBPK modeling for this compound in special populations represents a significant advancement in precision medicine for epilepsy and bipolar disorder treatment. These models integrate mechanistic understanding of drug disposition with population-specific physiology to support evidence-based dose individualization, particularly in vulnerable patient groups where clinical trial data are limited. The protocols outlined in this document provide researchers with comprehensive methodologies for model development, validation, and application across diverse clinical scenarios.
Despite their utility, current this compound PBPK models face several important limitations that require consideration. The models primarily focus on UGT1A4 metabolism with limited characterization of potential contributions from other UGT enzymes or transport proteins. Additionally, the ontogeny profiles for UGT enzymes in early infancy remain poorly characterized, creating uncertainty in neonatal predictions. Future model enhancements should incorporate genetic polymorphisms in UGT enzymes, better characterize enteric recycling processes, and refine pregnancy-related physiological changes through collaborative efforts between academia, industry, and regulatory agencies.
The table below summarizes the key analytical figures of merit for different voltammetric approaches to LTG determination, highlighting the advantages of modified electrodes.
| Electrode Type | Method | Linear Range (M) | Detection Limit (M) | Optimal pH | Precision (% RSD) | Key Advantage |
|---|---|---|---|---|---|---|
| Carbon SPE (CSPE) [1] | DPAdSV | (5.0 \times 10^{-6} - 2.1 \times 10^{-5}) | (5.0 \times 10^{-6}) | 5.50 | 9.83 | Simple setup |
| Hg-coated CSPE [1] | DPAdSV | (2.0 \times 10^{-6} - 5.0 \times 10^{-6}) | (2.0 \times 10^{-6}) | 5.53 | 2.73 | Better sensitivity & precision |
| Ag-NP modified CSPE [2] | DPAdSV | (1.0 \times 10^{-7} - 5.0 \times 10^{-6}) | (8.7 \times 10^{-9}) | 2.0 (for deposition) | Information missing | Highest sensitivity |
Here, you will find step-by-step protocols for the two most effective methods identified.
This method offers a good balance of sensitivity and reproducibility.
E_dep): +0.40 V (vs. Ag/AgCl)t_dep): 105 seconds (with stirring)This advanced method provides the highest sensitivity for trace-level detection.
E_dep): -0.60 V (vs. Ag/AgCl)t_dep): 120 seconds (with stirring)The following workflow diagram illustrates the core steps common to the AdSV methods described above.
This compound (LTG), chemically known as 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine, is an antiepileptic drug also used for maintaining treatment of bipolar disorder type I [3]. Its mechanism involves the inhibition of voltage-sensitive sodium channels, stabilizing neuronal membranes [4] [3]. Monitoring its concentration is crucial for ensuring therapeutic efficacy and safety.
I hope these detailed application notes provide a solid foundation for your work. Should you require further clarification on any of the protocols or wish to explore specific validations, please feel free to ask.
1. Introduction Lamotrigine is a widely prescribed antiepileptic drug and mood stabilizer for which Therapeutic Drug Monitoring (TDM) is recommended due to its pharmacokinetic variability and potential for drug-drug interactions [1] [2]. This application note consolidates validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the precise and accurate quantification of this compound in human plasma, providing a robust framework for clinical and research applications.
2. Key Features of Consolidated Methods The following table summarizes the core characteristics of validated methods from recent literature:
| Parameter | Method 1: SPE with Isotopic IS [3] | Method 2: DBS & Metabolite [2] |
|---|---|---|
| Analytical Range | 5.02 - 1226.47 ng/mL [3] | 0.1 - 20 µg/mL (for both LTG and its metabolite) [2] |
| LLOQ | 5.02 ng/mL [3] | 0.1 µg/mL (100 ng/mL) [2] |
| Sample Volume | 300 µL plasma [3] | DBS punch (from a spot of ~10-20 µL blood) [2] |
| Sample Prep | Solid-Phase Extraction (SPE) [3] | Liquid extraction + SPE clean-up [2] |
| Internal Standard | This compound-13C3, d3 [3] | Not specified in excerpt (method uses SPE) [2] |
| Precision (CV%) | Intra- & inter-day < 3.0% [3] | Intra- & inter-day ≤ 6.8% [2] |
| Accuracy (%) | Within ±6.0% of nominal value [3] | 98.28 - 99.34% recovery (for a related HPLC method) [4] |
3. Detailed Experimental Protocol This protocol is primarily adapted from a validated method using SPE and isotopic IS [3].
3.1. Reagents and Materials
3.2. Sample Preparation (Solid-Phase Extraction) The sample preparation workflow is as follows:
3.3. Instrumental Analysis (LC-MS/MS)
3.4. Method Validation Summary The method should be validated per EMA or FDA guidelines. Key parameters from literature are summarized below:
| Validation Parameter | Results | Reference |
|---|---|---|
| Linearity | r² > 0.99 over defined range | [5] [3] [2] |
| Precision (CV%) | Intra-day: < 3.0%; Inter-day: < 3.0% | [3] |
| Accuracy | Within ±6.0% of nominal values | [3] |
| Matrix Effect | No significant ion suppression/enhancement reported with SPE | [2] |
| Stability | Stable through 3 freeze-thaw cycles; stable in matrix for 6.8h and in mobile phase for 57h at 10°C | [3] |
4. Troubleshooting and Critical Considerations
This protocol synthesizes robust, validated methods to provide a reliable foundation for the LC-MS/MS quantification of this compound in human plasma.
A robust method using Solid-Phase Extraction (SPE) for isolation and Liquid Chromatography with Diode Array Detection (LC-DAD) for quantitative analysis has been developed and validated [1].
The following table summarizes the key validation parameters for the SPE/LC-DAD method:
| Validation Parameter | Result / Value |
|---|---|
| Linear Range | 10–2000 ng/mL [1] |
| Coefficient of Determination (R²) | > 0.99 [1] |
| Precision (Intra-day & Inter-day) | Coefficient of variation (CV%) ≤ 15% [1] |
| Biological Matrix | Human saliva [1] |
| Isolation Technique | Solid-Phase Extraction (SPE) [1] |
| Analytical Technique | Liquid Chromatography (LC-DAD) [1] |
| Detection Wavelength | 248 nm [1] |
1. Sample Preparation and Solid-Phase Extraction
2. Liquid Chromatography (LC-DAD) Analysis
The workflow for the sample preparation and analysis is as follows:
The clinical validity of salivary monitoring is underpinned by a consistent correlation with plasma concentrations.
| Aspect | Findings |
|---|---|
| Overall Correlation | Strong individual correlation between salivary and plasma concentrations, especially at least 2 hours post-dose [2]. |
| Mean Saliva/Plasma Ratio | Approximately 48.8% at a plasma concentration of 10 mg/L [2]. |
| Ratio Variability | The ratio increases linearly by about 0.78% for each 1 mg/L increase in plasma concentration [2]. Some population studies show wider ranges (0.41 to 1.26) [3]. |
| Stimulated vs. Unstimulated Saliva | No statistically significant difference in this compound concentrations, making both sample types suitable [2] [3]. |
| Association with Clinical Outcome | A 2025 study confirmed that seizure-free patients on this compound had significantly lower median salivary concentrations (1.4 mg/L) than non-responders (2.4 mg/L) [4]. |
The relationship between plasma concentration, the saliva-to-plasma ratio, and clinical application can be visualized as follows:
Lamotrigine is a prominent antiepileptic drug belonging to the phenyltriazine class, widely used in the management of epilepsy, bipolar I disorder, and various off-label neurological conditions. As research continues to elucidate its pharmacological profile, understanding its protein binding characteristics becomes crucial for predicting drug interactions, therapeutic efficacy, and potential toxicity. This compound demonstrates approximately 55% binding to human plasma proteins, primarily to albumin, leaving a substantial free fraction available for pharmacological activity [1]. This moderate level of protein binding distinguishes it from other antiepileptic drugs that may exhibit higher binding percentages, making accurate determination of its free fraction particularly important for therapeutic drug monitoring.
The determination of this compound protein binding has significant clinical implications, as the free drug fraction is responsible for its pharmacological effects, including its mechanism of action as a voltage-gated sodium channel inhibitor [2] [1]. Several factors can influence this compound protein binding, including renal impairment, hepatic dysfunction, concomitant medications, and physiological conditions such as pregnancy. Among the various methods available for studying protein binding, equilibrium dialysis remains the gold standard due to its reliability, minimal artifacts, and well-established theoretical foundation. This technique separates free and protein-bound drug fractions across a semi-permeable membrane under physiological conditions, providing accurate measurements that can inform clinical decision-making and personalized dosing regimens [3].
This compound stock solution (1 mg/mL) should be prepared by accurately weighing 10 mg of this compound reference standard and dissolving it in 10 mL of appropriate solvent (methanol or acetonitrile). The solution should be aliquoted and stored at -20°C when not in use. For the calibration curve, prepare working solutions through serial dilution in methanol to concentrations of 0.1, 0.5, 1, 5, 10, 25, and 50 μg/mL. Quality control samples should be prepared independently at low, medium, and high concentrations (0.3, 5, and 40 μg/mL) to validate the assay performance [4].
Thaw blank human plasma at room temperature and gently mix by inversion. Spike the plasma with this compound working solutions to achieve final concentrations covering the therapeutic range (1-20 μg/mL), which corresponds to the typical therapeutic range of 2.5-15 mg/L for trough plasma concentrations [5]. For equilibrium dialysis experiments, a concentration of 10 μg/mL is recommended as it falls within the therapeutic range and facilitates accurate detection. Incubate the spiked plasma at 37°C for 30 minutes with gentle agitation to allow equilibrium between protein binding sites and the drug before proceeding to dialysis.
Table 1: Equilibrium Dialysis Experimental Conditions
| Parameter | Specification |
|---|---|
| Dialysis membrane | Regenerated cellulose, 12-14 kDa MWCO |
| Buffer compartment | Phosphate buffered saline (0.01 M, pH 7.4) |
| Plasma compartment | This compound-spiked human plasma |
| Sample volume (each side) | 1.0 mL |
| Temperature | 37°C ± 0.5°C |
| Dialysis duration | 4-6 hours |
| Agitation | Gentle rocking or rotation |
| Replication | n = 6 per concentration |
The equilibrium dialysis procedure should be performed as follows:
Table 2: UHPLC Instrument Parameters for this compound Analysis
| Parameter | Specification |
|---|---|
| Chromatography system | ACQUITY UHPLC (Waters) [4] |
| Analytical column | C18 reverse phase (2.1 × 100 mm, 1.7 μm) |
| Mobile phase A | 10 mM ammonium formate in water [4] |
| Mobile phase B | Acetonitrile [4] |
| Gradient program | 10% B to 90% B over 5 minutes |
| Flow rate | 0.3 mL/min |
| Column temperature | 40°C |
| Sample temperature | 15°C |
| Injection volume | 5 μL |
| Detection | UV absorbance at 210 nm or MS detection |
Samples from the buffer and plasma chambers require different preparation approaches. Buffer chamber samples (containing free this compound) can typically be injected directly after centrifugation or may require dilution with mobile phase. Plasma chamber samples need protein precipitation before analysis: mix 100 μL of plasma sample with 300 μL of acetonitrile, vortex vigorously for 1 minute, centrifuge at 15,000 × g for 10 minutes, and collect the supernatant for analysis. If necessary, evaporate the supernatant under nitrogen and reconstitute in an appropriate volume of mobile phase. Process calibration standards and quality control samples similarly to ensure consistent analytical performance.
The UHPLC method should be properly validated according to ICH guidelines before application to protein binding studies. Key validation parameters include:
The free fraction of this compound is determined from the concentration measured in the buffer chamber after equilibrium dialysis. The following calculations should be performed:
Report the mean ± standard deviation of protein binding percentage from replicate measurements (typically n=6). Statistical analysis using one-way ANOVA or Student's t-test should be performed for comparative studies. For this compound, the expected protein binding percentage is approximately 55% based on literature values [1], though methodological variations may yield values ranging from 51.8% to 58.72% as reported in different studies using equilibrium dialysis [3].
When properly executed, the equilibrium dialysis method should yield consistent and reproducible measurements of this compound protein binding. The expected outcome for this compound is approximately 55% bound to plasma proteins, corresponding to a free fraction of about 45% [1]. This result aligns with clinical observations of this compound's moderate volume of distribution (0.9-1.3 L/kg) and its relatively low potential for protein-binding displacement interactions compared to highly bound drugs like valproic acid [1] [5]. Method validation should demonstrate high precision with coefficient of variation <10% between replicates and appropriate accuracy when compared to reference values.
The experimental workflow for determining this compound protein binding can be visualized as follows:
Several factors can influence the results of equilibrium dialysis experiments:
The determination of this compound protein binding has important clinical applications in special populations. Patients with hepatic impairment, renal dysfunction, or hypoalbuminemia may exhibit altered protein binding, potentially requiring dose adjustments. Additionally, the methodology described here can be applied to study drug-drug interactions at the protein binding level, particularly when this compound is co-administered with other antiepileptic drugs like valproic acid, which inhibits this compound glucuronidation and may indirectly influence its protein binding [2] [5]. Recent research has also suggested that certain patient populations, including those with Type 2 Diabetes and Non-Alcoholic Fatty Liver Disease (NAFLD), may be more susceptible to this compound-induced hepatotoxicity, making understanding protein binding and free drug concentrations particularly relevant for safe medication use [6].
Equilibrium dialysis provides a robust and reliable method for determining this compound protein binding to human plasma proteins. The methodology outlined in this application note yields results consistent with literature values of approximately 55% binding, with the remaining free fraction representing the pharmacologically active drug moiety. This technique can be successfully implemented in most analytical laboratories with standard equipment and provides critical data for understanding this compound's pharmacokinetic behavior, particularly in special populations where protein binding may be altered. Furthermore, this approach can be adapted for investigating potential protein-binding interactions in polytherapy regimens common in epilepsy and bipolar disorder treatment.
This compound (LTG) is a second-generation antiepileptic drug widely used for the treatment of focal and generalized seizures as well as bipolar I disorder. Understanding its metabolic fate is crucial for optimizing therapeutic efficacy and minimizing adverse effects. The principal metabolic pathway for this compound elimination is hepatic glucuronidation, specifically forming this compound-N2-glucuronide (LTG-N2-G) as the major metabolite. This metabolite accounts for approximately 70-90% of the excreted dose in humans, with renal excretion of unchanged this compound representing less than 10% of the administered dose [1]. The glucuronidation process is primarily mediated by UDP-glucuronosyltransferase (UGT) enzymes, with recent evidence identifying multiple UGT isoforms involved in this metabolic transformation [2].
The characterization of LTG-N2-G is particularly important in clinical settings due to the significant interindividual variability observed in this compound pharmacokinetics. This variability arises from factors including genetic polymorphisms in UGT enzymes, drug-drug interactions, physiological conditions such as pregnancy, and patient-specific factors like renal function and body weight [1]. Additionally, the glucuronide metabolite itself has gained environmental significance as the principal source of this compound-derived compounds found in wastewater treatment plants and surface water [3]. This comprehensive document provides detailed analytical methods and experimental protocols for the synthesis, characterization, and quantification of this compound glucuronide metabolite to support pharmaceutical research and clinical therapeutic drug monitoring.
The metabolism of this compound to its N2-glucuronide conjugate involves multiple UDP-glucuronosyltransferase (UGT) enzymes, with varying contributions from different isoforms. Recent systematic reaction phenotyping studies have revealed that UGT1A4 and UGT2B10 serve as the primary enzymes responsible for this compound N2-glucuronidation, with fraction metabolized (fₘ) values ranging from 0.42-0.64 for UGT1A4 and 0.32-0.57 for UGT2B10 [2]. These findings were confirmed through multiple orthogonal approaches including relative expression factors (REF), relative activity factors (RAF) scaling, and chemical inhibition studies using isoform-selective inhibitors. Additionally, human recombinant UGT mapping experiments have identified several secondary UGT isoforms capable of catalyzing this reaction, including UGT1A1, 1A3, 1A9, 2B4, and 2B7 [2].
Earlier studies had suggested UGT1A4 as the predominant enzyme, with some contributions from UGT1A3, but notably found that UGT2B7 and UGT2B4 showed no measurable activity in human liver microsomes [4]. This apparent discrepancy highlights the importance of using multiple complementary approaches for comprehensive reaction phenotyping. The metabolic pathway involves the formation of a quaternary ammonium glucuronide at the 2-position of the triazine ring, which is an unusual N-glucuronidation reaction compared to the more common O-glucuronidation pathways for many drugs [4].
The glucuronidation of this compound exhibits substantial interindividual variability, which has important clinical implications for dose optimization. Genetic polymorphisms in UGT enzymes significantly impact this compound clearance, particularly UGT2B7-161TT genotype associated with lower clearance compared to GT and GG genotypes, and UGT2B7 372 GG genotype showing particularly high clearance (117% higher compared to AA genotype) [1]. Additionally, non-genetic factors contribute to pharmacokinetic variability, including concomitant medications such as enzyme inducers (e.g., carbamazepine, phenytoin) which increase clearance, and inhibitors (e.g., valproic acid) which decrease clearance [1] [2]. Physiological factors such as pregnancy, renal function, body weight, and smoking status also significantly influence this compound glucuronidation rates [1].
Table 1: Enzyme Kinetics of this compound N2-Glucuronide Formation by UGT Isoforms
| UGT Isoform | Relative Activity | Contribution (fₘ) | Inhibitor Sensitivity |
|---|---|---|---|
| UGT1A4 | High | 0.42-0.64 | Hecogenin |
| UGT2B10 | High | 0.32-0.57 | Desloratadine |
| UGT1A3 | Moderate | Not determined | - |
| UGT1A1 | Low | Not determined | - |
| UGT2B7 | Not measurable | Not applicable | - |
The following diagram illustrates the complete metabolic pathway of this compound, highlighting the key enzymes involved and factors influencing its glucuronidation:
Figure 1: Metabolic Pathway of this compound Glucuronidation. The diagram illustrates the transformation of this compound to its N2-glucuronide metabolite primarily by UGT1A4 and UGT2B10 enzymes, with modulation by genetic factors, drug interactions, and clinical conditions.
The accurate quantification of this compound and its main metabolite this compound-N2-glucuronide (LTG-N2-G) requires sophisticated analytical methods with appropriate sensitivity and specificity. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard technique for simultaneous determination of this compound and its metabolites in biological matrices [5]. Recent advances have led to the development of UHPLC-MS/MS methods that offer rapid analysis with run times as short as 3.0 minutes per sample while requiring minimal sample volumes of only 5 μL plasma [5]. These methods typically utilize simple protein precipitation with methanol for sample preparation, providing efficient extraction while maintaining simplicity and time-effectiveness compared to more complex extraction procedures.
Method validation parameters for these analytical techniques have demonstrated excellent performance characteristics. The lower limit of quantification (LLOQ) is typically established at 0.25 mg/L for both this compound and LTG-N2-G, with calibration curves showing excellent linearity (r² > 0.9997) across the concentration range of 0.25-20 mg/L for this compound and 0.25-15 mg/L for LTG-N2-G [1]. The accuracy of these methods, expressed as bias, is better than 13.1%, with precision (RSD) below 3.8% [1]. Selectivity is confirmed by the ratio of response in analyte-free plasmas to that in LLOQ samples being less than 6.7% for all analytes, indicating minimal matrix interference [5].
In addition to conventional plasma analysis, alternative sampling techniques such as dried blood spots (DBS) have been developed and validated for this compound and LTG-N2-G quantification [6]. The DBS method demonstrates good correlation with plasma concentrations after accounting for haematocrit effects and blood cell-to-plasma partition coefficients, providing a reliable alternative for therapeutic drug monitoring that enables easier sample collection and storage [6]. This approach is particularly valuable for identifying altered metabolic activity through determination of the metabolite-to-parent ratio, which serves as an indicator of metabolic status in individual patients and can reveal clinically significant drug interactions [6].
The application of these analytical methods in clinical settings has revealed substantial variability in metabolic ratios across different patient populations. The LTG-N2-G/LTG ratio typically averages 0.44 in patients on this compound monotherapy, but this ratio decreases to 0.17 when co-administered with valproic acid (an inhibitor of glucuronidation) and increases to 0.82 when co-administered with enzyme inducers such as carbamazepine or phenytoin [5]. These quantitative relationships highlight the utility of simultaneous parent drug and metabolite monitoring in clinical practice for personalized dose optimization.
Table 2: Analytical Methods for this compound and Metabolite Quantification
| Parameter | HPLC-UV Method [1] | UHPLC-MS/MS [5] | DBS LC-MS/MS [6] |
|---|---|---|---|
| Sample Volume | Not specified | 5 μL plasma | Dried blood spot |
| Run Time | Not specified | 3.0 min | Not specified |
| LLOQ | 0.25 mg/L | Not specified | 0.25 mg/L |
| Linearity (r²) | >0.9997 | Not specified | Not specified |
| Accuracy (Bias) | <13.1% | Not specified | Validated |
| Precision (RSD) | <3.8% | Not specified | Validated |
| Sample Preparation | Protein precipitation | Protein precipitation | Solid phase extraction |
Purpose: This protocol describes the procedure for assessing this compound glucuronidation activity using human liver microsomes (HLMs) to evaluate metabolic stability, enzyme kinetics, and inhibitory potential of new chemical entities.
Materials and Reagents:
Procedure:
Data Analysis: Calculate enzyme kinetic parameters (Kₘ, Vₘₐₓ, CLᵢₙₜ) using nonlinear regression to fit appropriate models (Michaelis-Menten or allosteric models). Include control reactions without UDPGA or without microsomes to account for non-enzymatic degradation.
Purpose: This protocol details the simultaneous quantification of this compound and its metabolites LTG-N2-G and LTG-N2-oxide in human plasma for therapeutic drug monitoring and clinical research applications.
Materials and Reagents:
Sample Preparation:
UHPLC-MS/MS Conditions:
Validation Parameters: Assess selectivity, linearity, accuracy, precision, matrix effects, and stability according to FDA bioanalytical method validation guidelines.
The following workflow diagram illustrates the complete analytical procedure for clinical sample analysis:
Figure 2: Analytical Workflow for this compound and Metabolite Quantification. The diagram outlines the sequential steps from sample collection to clinical interpretation for therapeutic drug monitoring of this compound and its metabolites.
The glucuronidation pathway of this compound exhibits substantial interindividual variability largely influenced by genetic polymorphisms in UGT enzymes. Population pharmacokinetic studies have demonstrated that specific genetic variants significantly impact this compound clearance, with UGT2B7-161TT genotype associated with lower clearance compared to GT and GG genotypes, and UGT2B7 372 GG genotype showing particularly high clearance (117% higher compared to AA genotype) [1]. These genetic influences contribute to the wide therapeutic range of this compound dosing requirements, varying from 25-400 mg daily in different patient populations. Understanding these pharmacogenetic determinants enables more precise personalized dosing strategies that optimize therapeutic outcomes while minimizing adverse effects.
The clinical implementation of this compound therapeutic drug monitoring, including metabolite quantification, provides valuable insights for dose adjustment in various clinical scenarios. The metabolite-to-parent ratio (LTG-N2-G/LTG) serves as a useful biomarker for assessing metabolic capacity, with typical ratios of approximately 0.44 in monotherapy patients, decreasing to 0.17 with valproic acid co-administration, and increasing to 0.82 with enzyme-inducing drugs [5]. Additionally, physiological states such as pregnancy significantly alter this compound glucuronidation, with estradiol inducing UGT activity and substantially increasing clearance, necessitating dose adjustments throughout pregnancy and postpartum [1] [7].
This compound is subject to numerous clinically significant drug-drug interactions mediated through effects on its glucuronidation pathway. Valproic acid demonstrates a particularly strong inhibitory effect, decreasing this compound clearance by approximately 54% in combination therapy and by 21% in triple therapy with carbamazepine, potentially leading to increased risk of adverse effects including severe cutaneous reactions such as Stevens-Johnson syndrome [1] [7]. Conversely, enzyme-inducing drugs such as carbamazepine, phenytoin, rifampicin, and oral contraceptives containing estradiol significantly increase this compound clearance, reducing its plasma concentrations and potentially compromising seizure control [1] [7].
The recently identified role of UGT2B10 in this compound metabolism provides new insights into the mechanism underlying the interaction with valproic acid, which appears to involve inhibition of this specific UGT isoform [2]. This understanding facilitates better prediction and management of drug interactions in clinical practice, particularly for patients requiring polytherapy for comorbid conditions. Additionally, the characterization of minor metabolites such as LTG-N2-oxide has toxicological significance, as this arene oxide metabolite may contribute to the cutaneous adverse reactions associated with this compound therapy [5].
The glucuronide metabolite of this compound has gained attention beyond clinical pharmacology due to its environmental persistence and transformation. Studies have demonstrated that This compound-N2-glucuronide serves as the principal source of this compound-derived compounds detected in wastewater treatment plants and surface waters [3]. In wastewater treatment systems, LTG-N2-G undergoes transformation following pseudo-first-order kinetics to form oxo-lamotrigine (OXO-LMG) and this compound itself, though kinetic experiments suggest an incomplete mass balance, indicating the formation of additional transformation products [3].
The environmental significance of this compound and its metabolites stems from their resistance to degradation in conventional wastewater treatment processes. Biodegradation experiments with activated sludge have demonstrated that this compound itself is highly resistant to microbial degradation, while the glucuronide metabolite undergoes partial transformation during wastewater treatment [3]. These findings highlight the importance of considering pharmaceutical metabolites in environmental risk assessments and the development of advanced treatment technologies for improved removal of pharmaceutical compounds and their transformation products from wastewater.
The comprehensive characterization of this compound glucuronide metabolite synthesis and analysis is essential for optimizing this compound therapy across diverse patient populations. The detailed protocols and application notes presented in this document provide researchers and clinicians with standardized methodologies for assessing metabolic disposition, identifying factors contributing to pharmacokinetic variability, and implementing personalized treatment approaches. The growing understanding of the specific UGT isoforms involved in this compound glucuronidation, particularly the recently characterized role of UGT2B10 alongside UGT1A4, enables more precise prediction of drug interactions and genetic influences on this compound disposition. The continued refinement of analytical methods, including the development of high-throughput UHPLC-MS/MS techniques and alternative sampling approaches such as dried blood spots, supports the expanding role of therapeutic drug monitoring in clinical practice. Furthermore, the environmental significance of this compound glucuronide as a precursor to persistent transformation products highlights the importance of considering pharmaceutical metabolism beyond clinical pharmacology to encompass environmental health perspectives.
This compound (3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine) is a broad-spectrum antiepileptic drug widely used for the treatment of epilepsy and bipolar disorder. Therapeutic Drug Monitoring (TDM) of this compound is clinically essential due to its significant pharmacokinetic variability caused by genetic polymorphisms, drug interactions, and physiological conditions. The conventional biological matrix for this compound TDM has been plasma or serum, which requires invasive venipuncture and presents challenges for frequent monitoring. However, recent advancements in bioanalytical techniques have enabled the development of innovative approaches utilizing alternative matrices such as saliva, dried blood spots (DBS), and oral fluid, coupled with automated sample preparation methodologies that enhance throughput, reproducibility, and efficiency in analytical laboratories.
The development of automated sample preparation techniques represents a significant advancement in this compound bioanalysis, addressing the need for high-throughput, reproducible, and efficient methodologies in clinical and research settings. These techniques include microextraction by packed sorbent (MEPS), solid-phase extraction (SPE), and novel microsampling approaches that minimize sample volume requirements while maintaining analytical sensitivity and specificity. This document provides comprehensive application notes and detailed experimental protocols for the automated sample preparation and bioanalysis of this compound across different biological matrices, incorporating validated methods that can be implemented in research and clinical laboratory settings.
Microextraction by Packed Sorbent (MEPS): MEPS represents a significant miniaturization of conventional solid-phase extraction techniques, allowing for multiple extractions using the same cartridge with minimal sample volumes (as low as 10-50 μL of plasma or saliva). This technique has been successfully applied for this compound extraction from both plasma and saliva matrices, with recovery rates exceeding 80% and effective elimination of matrix interferences. The MEPS procedure involves conditioning with methanol and water, sample loading, washing with water or aqueous solutions, and elution with mobile phase or organic solvents. This approach is particularly suitable for high-throughput environments and can be easily automated with commercial liquid handlers [1].
Solid-Phase Extraction (SPE): Conventional SPE remains a robust and reliable technique for this compound extraction from various biological matrices. Recent methodologies have utilized Strata-X cartridges for saliva samples and Oasis HLB cartridges for plasma, with optimized washing and elution conditions that yield extraction efficiencies above 85%. The SPE approach provides excellent sample clean-up, particularly important for complex matrices like DBS, where additional interfering compounds may be co-extracted. Automation of SPE has been achieved through various commercial systems that handle the entire extraction process, from conditioning to elution, significantly reducing manual intervention and improving reproducibility [2] [3].
Saliva Sample Preparation: Saliva represents a promising alternative matrix for TDM of this compound, with demonstrated good correlation between salivary and plasma concentrations. Sample preparation from saliva typically involves centrifugation to remove particulate matter, followed by dilution with phosphate buffer (typically 0.1 M K₂HPO₄) before extraction. The non-invasive nature of saliva collection facilitates more frequent monitoring and improved patient compliance, particularly in pediatric and geriatric populations. Recent studies have validated SPE for saliva samples, overcoming previous limitations associated with protein precipitation and liquid-liquid extraction methods [2] [1].
Table 1: Comparison of Sample Preparation Methods for this compound Bioanalysis
| Method | Sample Volume | Recovery (%) | Matrix | Automation Potential | Key Advantages |
|---|---|---|---|---|---|
| MEPS | 10-50 μL | >80% | Plasma, Saliva | High | Minimal solvent consumption, reusable cartridges |
| SPE | 50-300 μL | >85% | Plasma, Saliva, DBS | High | Excellent sample clean-up, well-established |
| Protein Precipitation | 50-100 μL | >90% | Plasma | Moderate | Rapid, minimal optimization required |
| Liquid-Liquid Extraction | 100-500 μL | >75% | Plasma | Low | No cartridge costs, simple implementation |
| DBS Extraction | 10-30 μL spot | >80% | DBS | Moderate | Minimal sample volume, shipping and storage benefits |
High-Performance Liquid Chromatography (HPLC) with diode array detection (DAD) represents a widely accessible methodology for this compound quantification in biological matrices. The optimal chromatographic separation is achieved using reverse-phase columns, with XBridge Shield RP18 (4.6 × 250 mm, 5 μm) and similar columns providing excellent retention and peak shape for this compound. The mobile phase composition typically consists of a mixture of aqueous buffer (phosphate buffer pH 6.5 or formic acid 0.1%) and organic modifiers (acetonitrile or methanol) in isocratic or gradient elution mode. For isocratic separation, a common mobile phase ratio is acetonitrile-phosphate buffer (30:70, v/v) at a flow rate of 1.0 mL/min, resulting in this compound retention times of approximately 4-6 minutes [4].
Detection is optimally performed at wavelengths of 305-315 nm, where this compound exhibits maximum UV absorption. The use of diode array detectors allows for peak purity assessment by monitoring multiple wavelengths simultaneously. The internal standard approach is recommended to compensate for extraction and injection variability, with chloramphenicol, papaverine, or structural analogs demonstrating excellent chromatographic behavior and extraction characteristics similar to this compound. The injection volume typically ranges from 5-20 μL, depending on the detection sensitivity requirements and sample concentration [1] [4].
Linearity and Range: HPLC-DAD methods for this compound typically demonstrate linear responses over concentration ranges of 0.1-10 μg/mL for plasma samples and 10-2000 ng/mL for saliva, with correlation coefficients (R²) exceeding 0.995. The lower limit of quantification (LLOQ) for this compound in plasma has been established at 0.1 μg/mL, which is adequate for therapeutic drug monitoring given the therapeutic range of 1-15 μg/mL [2] [4].
Precision and Accuracy: Intra-day and inter-day precision for HPLC methods, expressed as coefficient of variation (CV%), generally remains below 10% across quality control concentrations. Method accuracy, determined as the percentage deviation from nominal concentrations, typically falls within ±10% of the true value, well within acceptable validation criteria [1] [4].
Selectivity and Specificity: HPLC methods with DAD detection demonstrate excellent selectivity for this compound, with no interference from endogenous matrix components or commonly co-administered medications. The use of photodiode array detection facilitates peak purity assessment through spectral comparison, ensuring accurate identification and quantification of this compound [4].
Table 2: HPLC Conditions for this compound Bioanalysis
| Parameter | Conditions | Alternative Conditions |
|---|---|---|
| Column | XBridge Shield RP18 (4.6 × 250 mm, 5 μm) | Cadenza CD-C18 (100 × 2 mm, 3 μm) |
| Mobile Phase | Acetonitrile-phosphate buffer pH 6.5 (30:70, v/v) | Acetonitrile-0.1% formic acid (gradient) |
| Flow Rate | 1.0 mL/min | 0.2-0.5 mL/min |
| Injection Volume | 20 μL | 5-50 μL |
| Detection Wavelength | 305-315 nm | 248 nm (for saliva methods) |
| Column Temperature | Ambient | 30-40°C |
| Run Time | 10 min | 3.5-15 min |
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) provides superior sensitivity and selectivity for this compound quantification compared to conventional HPLC methods. Mass spectrometric detection typically employs electrospray ionization (ESI) in positive ion mode, with this compound showing optimal response as [M+H]+ ion with m/z 256.1. The most abundant and characteristic product ion for this compound appears at m/z 211.3 (loss of -NCH), which is used for quantification in multiple reaction monitoring (MRM) mode. For isotopically labeled internal standards (this compound-¹³C₃,¹⁵N₄ or this compound-¹³C₃,d₃), transitions of m/z 262.1→217.2 or m/z 261.1→216.1 are typically monitored [5] [3] [6].
The ion source parameters are optimized for this compound detection, with typical settings including ion spray voltage of 2000-5500 V, source temperature of 400-550°C, and nebulizer and heater gas flows adjusted for optimal ionization efficiency. Compound-specific parameters such as declustering potential (48-56 V), collision energy (25-37 eV), and collision cell exit potential (12-14 V) are optimized to maximize sensitivity while maintaining signal stability. The use of stable isotope-labeled internal standards provides excellent compensation for matrix effects and recovery variations, resulting in improved accuracy and precision compared to structural analog internal standards [5] [3].
Recent advancements in LC-MS/MS instrumentation have enabled the development of rapid quantification methods for this compound with total run times as short as 3.5 minutes. These methods utilize high-strength silica (HSS) or fused-core columns (e.g., Poroshell 120 SB-C18, 4.6 × 50 mm, 2.7 μm) with gradient elution at elevated flow rates (0.8 mL/min). The rapid gradient typically employs 0.1% formic acid in water and 0.1% formic acid in methanol or acetonitrile, achieving this compound retention times of approximately 1.6-2.2 minutes. These high-throughput methods are particularly valuable in clinical laboratories processing large sample batches for therapeutic drug monitoring [3] [7].
The LC-MS³ approach represents a further refinement for enhanced specificity, particularly in complex matrices. This strategy employs triple-stage fragmentation using hybrid linear ion trap-triple quadrupole instruments, providing additional selectivity through characteristic secondary fragment ions. While slightly reducing sensitivity, this approach effectively eliminates potential interferences in challenging matrices like dried blood spots or saliva, where matrix effects can significantly impact quantification accuracy [7].
Sample Collection and Preparation: DBS sampling involves collecting small volumes of blood (typically 10-30 μL) onto specialized cellulose cards (Whatman 903), followed by drying and storage at ambient temperature with desiccant. For analysis, disc punches (6-8 mm diameter) are extracted with organic solvents (methanol, acetonitrile, or mixtures with water), often with sonication assistance to enhance recovery. A critical consideration in DBS analysis is the hematocrit effect, which can influence spot formation, diffusion characteristics, and extraction efficiency. Recent methodologies have demonstrated that this compound quantification in DBS shows minimal hematocrit effect within clinically relevant ranges (30-50%), making it suitable for routine TDM [6] [8].
Analytical Performance and Correlation: Validated LC-MS/MS methods for this compound in DBS demonstrate linear ranges of 0.1-20 μg/mL, with precision (CV%) below 10% and accuracy within ±12% of nominal values. Comparative studies have established excellent correlation between DBS and plasma concentrations (r² > 0.95), with conversion factors accounting for hematocrit and blood-to-plasma distribution. The simultaneous quantification of this compound and its primary metabolite (this compound-N2-glucuronide) in DBS provides additional clinical value by enabling metabolic phenotyping to identify drug interactions or genetic polymorphisms affecting glucuronidation capacity [6].
Saliva and oral fluid represent completely non-invasive matrices for this compound TDM, with demonstrated correlation between salivary and plasma concentrations reflecting the pharmacologically active unbound drug fraction. Sample collection involves passive drool or specialized collection devices, followed by centrifugation to remove particulate matter. The sample preparation typically requires less extensive clean-up compared to plasma, with dilution in phosphate buffer followed by MEPS or SPE extraction. Validated methods show linear ranges of 10-2000 ng/mL for saliva, adequate for TDM given the typical salivary concentrations approximately 40-50% of plasma levels [2] [1] [8].
The advantages of salivary monitoring include minimal infection risk, elimination of venipuncture discomfort, and feasibility for home-based sampling, enabling more comprehensive pharmacokinetic profiling. However, considerations include potential contamination from oral administration, flow rate dependence, and pH influence on drug partitioning. Recent validation studies demonstrate excellent agreement between salivary concentrations and plasma free fractions, supporting the clinical utility of saliva as an alternative matrix for this compound TDM [2] [1].
Table 3: MEPS-HPLC-DAD Protocol for this compound Quantification in Plasma and Saliva
| Step | Parameter | Conditions | Notes | |----------|---------------|----------------|-----------| | Sample Preparation | Volume | 50 μL plasma/saliva | Add 25 μL IS (chloramphenicol, 10 μg/mL) | | MEPS Conditioning | Solvents | 250 μL methanol, 250 μL water | Draw and discard at 10-20 μL/s | | Sample Loading | Cycles | 10-15 aspiration-ejection cycles | 5-10 μL/s flow rate | | Washing | Solution | 250 μL 5% methanol | Remove matrix interferences | | Elution | Solvent | 100 μL mobile phase | Collect for analysis | | HPLC Analysis | Column | C18 (250 × 4.6 mm, 5 μm) | Maintain at 25-30°C | | Mobile Phase | Composition | Acetonitrile-phosphate buffer pH 3.5 (22:78, v/v) | Filter and degas | | Flow Rate | 1.2 mL/min | Backpressure ~2000 psi | | Detection | Wavelength | 306 nm | Reference 360 nm | | Injection Volume | 20 μL | Fixed loop |
Step-by-Step Procedure:
Sample Preparation: Thaw frozen plasma or saliva samples at room temperature and vortex mix for 30 seconds. Transfer 50 μL aliquot to a clean microtube and add 25 μL of internal standard working solution (chloramphenicol, 10 μg/mL in methanol) [1].
MEPS Conditioning: Attach a BIN (barrel insert and needle) MEPS cartridge containing 4 mg of C8 sorbent to the MEPS syringe. Condition the sorbent by drawing up and discarding 250 μL of methanol followed by 250 μL of purified water at a flow rate of 10-20 μL/second [1].
Sample Loading: Draw the prepared sample through the MEPS cartridge using 10-15 complete aspiration-ejection cycles (approximately 100-150 μL per cycle) at a flow rate of 5-10 μL/second to ensure efficient extraction [1].
Washing Step: Remove potential matrix interferences by drawing up and discarding 250 μL of 5% methanol solution in water through the MEPS cartridge [1].
Elution: Elute the extracted this compound directly into an HPLC vial by slowly drawing 100 μL of mobile phase through the cartridge and dispensing into the vial. The eluate is directly compatible with HPLC injection [1].
Chromatographic Analysis: Inject 20 μL of the eluate onto the HPLC system equipped with a C18 column (250 × 4.6 mm, 5 μm) maintained at 25-30°C. Perform isocratic elution with acetonitrile-phosphate buffer pH 3.5 (22:78, v/v) at 1.2 mL/min with detection at 306 nm [1].
Materials and Reagents:
Sample Preparation Workflow:
Sample Preparation Workflow for Automated SPE LC-MS/MS Analysis
Detailed Procedure:
SPE Cartridge Conditioning: Using an automated SPE system, condition Oasis HLB cartridges (1 cc, 10 mg) with 1.0 mL of methanol followed by 1.0 mL of distilled water at a flow rate of approximately 1-2 mL/min [3].
Sample Preparation: Aliquot 50 μL of plasma into a 96-well plate and add 100 μL of internal standard working solution (this compound-¹³C₃,¹⁵N₄, 100 ng/mL in acetonitrile/water, 50:50, v/v) and 350 μL of distilled water. Seal the plate and mix thoroughly by vortexing for 30 seconds [3].
Sample Loading and Washing: Load the diluted samples onto the conditioned SPE cartridges at a flow rate of 0.5-1 mL/min. Wash the cartridges with 2 × 1.0 mL of distilled water to remove interfering compounds [3].
Elution: Elute this compound and internal standard with 500 μL of acetonitrile/methanol (9:1, v/v) into a clean collection plate. The elution flow rate should be reduced to 0.2-0.5 mL/min to ensure efficient recovery [3].
Post-Extraction Processing: Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C. Reconstitute the residue with 100 μL of mobile phase (0.1% formic acid in water/acetonitrile, 2:1, v/v), seal the plate, and vortex mix for 60 seconds [3].
LC-MS/MS Analysis: Inject 5 μL onto the LC-MS/MS system equipped with a Cadenza CD-C18 column (100 × 2 mm, 3 μm) maintained at 40°C. Use gradient elution with 0.1% formic acid in water (A) and acetonitrile (B) at 0.2 mL/min: 0-1.0 min (20% B), 1.0-2.0 min (20-90% B), 2.0-2.5 min (90% B), 2.5-2.6 min (90-20% B), 2.6-3.5 min (20% B). Monitor MRM transitions: m/z 256.1→211.1 for this compound and m/z 261.1→216.1 for internal standard [3].
Materials and Special Equipment:
Step-by-Step Procedure:
Sample Collection: Apply 30 μL of capillary or venous blood onto Whatman 903 protein saver cards, ensuring complete saturation of the marked circle. Air dry the spots horizontally for at least 3 hours at room temperature [6] [8].
Sample Preparation: Punch a 6 mm disc from the center of each DBS using a calibrated hole puncher and transfer to a 2 mL deep well plate. Add 10 μL of internal standard working solution (this compound-¹³C₃,¹⁵N₄, 1 μg/mL in methanol) to each well [6].
Extraction: Add 500 μL of methanol:water (90:10, v/v) containing 0.1% formic acid to each well. Seal the plate and extract using sonication for 15 minutes followed by shaking at 600 rpm for 30 minutes at room temperature [6].
Sample Clean-up: Transfer the supernatant to a clean 96-well plate after centrifugation at 4000 × g for 10 minutes. Evaporate to dryness under nitrogen at 40°C and reconstitute in 100 μL of mobile phase [6].
LC-MS/MS Analysis: Inject 5-10 μL onto the LC-MS/MS system using the chromatographic conditions described in section 6.2, with extended linearity to cover the range of 0.1-20 μg/mL for both this compound and its N-2 glucuronide metabolite [6].
Table 4: Method Validation Summary for this compound Bioanalysis
| Validation Parameter | HPLC-DAD (Plasma) | LC-MS/MS (Plasma) | MEPS-HPLC (Saliva) | DBS LC-MS/MS |
|---|---|---|---|---|
| Linear Range (μg/mL) | 0.1-10 | 0.002-1.2 | 0.01-2.0 | 0.1-20 |
| Correlation Coefficient (R²) | >0.995 | >0.998 | >0.997 | >0.993 |
| LLOQ (μg/mL) | 0.1 | 0.005 | 0.01 | 0.1 |
| Intra-day Precision (%CV) | <9.0 | <5.0 | <7.5 | <6.8 |
| Inter-day Precision (%CV) | <10.0 | <6.0 | <9.5 | <7.5 |
| Accuracy (% Bias) | ±10.0 | ±6.0 | ±8.0 | ±10.0 |
| Extraction Recovery (%) | >85 | >90 | >80 | >80 |
| Matrix Effect (%) | - | <15 | - | <15 |
Comprehensive stability evaluation is essential for validating robust bioanalytical methods. This compound demonstrates acceptable stability under various conditions: in plasma and saliva at room temperature for at least 6 hours, through three freeze-thaw cycles (-20°C to room temperature), and in processed samples in autosampler conditions (10-15°C) for at least 24 hours. DBS samples show particular stability advantages, with this compound remaining stable for at least 30 days at room temperature with desiccant, facilitating simplified storage and shipping conditions compared to traditional plasma samples [5] [3] [6].
The implementation of automated sample preparation approaches for this compound bioanalysis significantly enhances analytical efficiency, reproducibility, and throughput in both research and clinical settings. The methodologies detailed in this document—including MEPS, automated SPE, and DBS extraction—provide robust and reliable options for this compound quantification across multiple biological matrices. These advanced techniques facilitate the trend toward miniaturized and decentralized sampling approaches, enabling more patient-centric therapeutic drug monitoring while maintaining the rigorous analytical standards required for clinical decision-making.
The correlation established between alternative matrices (saliva, DBS) and plasma concentrations supports their clinical applicability for this compound TDM. Furthermore, the simultaneous quantification of this compound and its primary metabolite provides additional clinical value by offering insights into metabolic status and potential drug interactions. As bioanalytical technology continues to advance, further automation and integration of these methodologies will continue to enhance the efficiency and accessibility of this compound therapeutic drug monitoring, ultimately contributing to optimized pharmacotherapy for patients requiring this compound treatment.
A key aspect of risk management is understanding the genetic and clinical characteristics of lamotrigine-induced SJS/TEN. The table below summarizes the major genetic alleles and clinical features identified in recent studies.
| Risk Factor / Characteristic | Details | Relevant Populations | Citations |
|---|---|---|---|
| Key HLA Alleles | HLA-B*15:02 | Han Chinese, Southeast Asian | [1] [2] [3] |
| HLA-B*31:01 | Japanese | [1] | |
| HLA-B*44:03 | Korean | [1] | |
| Emerging Demographics | Younger, female patients with fewer comorbidities; longer hospital stays. | Based on a 2024 retrospective study | [2] |
| Common Clinical Signs | Prodromal fever, malaise; rash progressing to blisters; mucosal involvement; positive Nikolsky sign. | General presentation | [1] [4] [5] |
| High-Risk Drug Interactions | Concomitant use with valproic acid (inhibits this compound metabolism, increasing serum levels). | Patients on multiple antiepileptics | [5] [3] |
Establishing a definitive link between this compound exposure and SJS/TEN is challenging. The table below compares the performance of three primary assessment tools, showing that all have room for improvement.
| Assessment Tool | Description | Inter-Rater Reliability (Kappa) | Validity (c-statistic) |
|---|---|---|---|
| ALDEN | Algorithm of Drug Causality for Epidermal Necrolysis; specific for SJS/TEN. | 0.22 (Fair) | 0.65 |
| Naranjo | General-purpose Adverse Drug Reaction (ADR) probability scale. | 0.11 (Poor) | 0.54 |
| Liverpool | General-purpose ADR causality assessment tool. | 0.12 (Poor) | 0.55 |
This data is derived from a study where seven investigators applied these tools to 10 confirmed SJS/TEN cases [6] [7]. The ALDEN algorithm demonstrated the best performance among the available tools, though its reliability is still only "fair" [6].
The diagram below illustrates the hypothesized mechanistic pathway for this compound-induced SJS/TEN, integrating genetic, metabolic, and immune factors.
For researchers designing studies or evaluating cases, the following protocols and methodologies are critical.
A standardized approach to patient care is vital upon suspicion of SJS/TEN. Key steps include:
To determine if this compound caused a specific SJS/TEN case, researchers can apply the following method, as used in comparative studies [6] [7]:
A core preventative strategy is pre-treatment genetic screening. A proposed protocol is:
The most critical interactions for these antiepileptic drugs (AEDs) are pharmacokinetic, primarily affecting metabolism. The table below summarizes the core mechanisms and clinical impacts.
| Drug Combination | Interaction Effect on Lamotrigine | Primary Mechanism | Clinical Management & Dose Adjustment |
|---|---|---|---|
| This compound + Valproate | Increased plasma concentrations (by ~50-200%) and half-life (to >60 hours) [1] [2] | Valproate inhibits the UGT1A4 enzyme, strongly reducing this compound clearance [1] [2]. | This compound dose must be reduced. Initial dose is 25 mg every other day when combined with valproate; slower titration is required [1]. |
| This compound + Carbamazepine | Decreased plasma concentrations (by ~40-50%) and half-life (to ~14 hours) [3] [2] | Carbamazepine induces UGT enzymes, increasing this compound clearance [3] [2]. | Higher this compound doses are typically needed. Standard initial dose is 50 mg/day when replacing an enzyme-inducing AED without valproate [3]. |
| This compound + Carbamazepine | Potential increase in carbamazepine-epoxide metabolite [3] | Pharmacodynamic interaction and potential inhibition of epoxide metabolism [3]. | Monitor for symptoms of carbamazepine toxicity (dizziness, drowsiness, ataxia). A carbamazepine dose reduction may be needed [3]. |
Understanding the mechanistic basis of these interactions is crucial for predicting their clinical impact and designing related experiments.
Beyond metabolism, transporter-based interactions are an important consideration in drug resistance and disposition. Research indicates that carbamazepine and valproate can induce the expression and function of efflux transporters like ABCB1 (P-gp) and ABCC2 (MRP2) in tissues such as the liver and intestine, which may reduce the bioavailability of co-administered drugs that are transporter substrates [4]. In vitro studies suggest that this compound itself has minimal effect on these major transporters [4].
Here are detailed methodologies for studying these interactions, leveraging common laboratory techniques.
This protocol is based on zonal elution methods using size-exclusion or other specialized HPLC columns to study drug-protein interactions, which can affect a drug's free fraction and activity [5].
This protocol outlines a cell-based approach to evaluate if a drug affects the expression of ABC transporters, a key mechanism in pharmacoresistance [4].
Q1: Our in vitro models show minimal interaction, but clinical data reports a strong DDI between this compound and valproate. What is the most likely explanation we missed? A1: The primary mechanism is metabolic inhibition, not cytochrome P450. Focus your assays on the UDP-glucuronosyltransferase (UGT) system, specifically the UGT1A4 isoform. Valproate is a potent inhibitor of this enzyme, which is responsible for this compound's glucuronidation and clearance. In vitro systems that do not robustly express UGT1A4 will miss this key interaction [1] [2].
Q2: A researcher reports unexpected neurotoxicity (e.g., dizziness, ataxia) in a subject on this compound and carbamazepine, despite this compound levels being sub-therapeutic. What could be the cause? A2: This is a known pharmacodynamic interaction. While carbamazepine lowers this compound levels, this compound may increase the levels of carbamazepine-10,11-epoxide, the active and potentially toxic metabolite of carbamazepine. This can cause symptoms of carbamazepine toxicity even when the parent drug level is within its therapeutic range. Recommend checking the carbamazepine-epoxide level [3].
Q3: What advanced modeling and simulation tools can we use to predict these DDIs earlier in development? A3: Physiologically Based Pharmacokinetic (PBPK) modeling is widely used and accepted by regulators. Software platforms like GastroPlus and PK-Sim have dedicated DDI modules that can simulate complex interactions, including enzyme inhibition/induction and transporter-mediated processes. These tools allow you to incorporate in vitro data to predict in vivo outcomes, optimizing clinical trial design [6] [7].
The following table summarizes the current dosing recommendations for patients with renal impairment. These are based on pharmacokinetic studies and clinical guidance [1] [2] [3].
| Renal Function Status | Recommended Dosage Adjustment |
|---|---|
| Mild to Moderate Impairment | No specific dosage adjustment provided in manufacturer labeling; use with caution. |
| Severe Impairment (without dialysis) | Reduce maintenance dose by ~25-50% from the typical target dose [1] [2] [3]. |
| End-Stage Renal Disease (CrCl < 10 mL/min) | Maximum recommended dose is 100 mg every other day for immediate-release formulations [1] [3]. |
| Patients Undergoing Hemodialysis | A supplemental dose is recommended post-dialysis. After a standard dose, a single supplemental dose of 100 mg is suggested after each dialysis session [1]. |
The dosing recommendations are supported by pharmacokinetic studies. The following methodology outlines the key parameters measured in these investigations.
Objective: To characterize the single-dose pharmacokinetics of this compound and its main metabolite, this compound N2-glucuronide, in subjects with renal impairment compared to healthy volunteers [4] [5].
Methodology:
Key Findings:
The logic for determining the appropriate this compound dose based on a patient's renal function can be visualized in the following workflow. This diagram synthesizes the recommendations from the referenced sources.
This compound Dosing in Renal Impairment
When managing this compound therapy in renally impaired patients, consider these key points:
The core strategy for rash prevention is a slow dose escalation. The following table outlines the standard, slow titration schedules for different patient profiles and concomitant medications.
Table 1: Standard Lamotrigine Titration Schedules for Rash Prevention
| Patient Profile / Concomitant Medication | Initial Dose (Weeks 1-2) | Dose Escalation (Weeks 3-4) | Maintenance Dose Escalation (Week 5 Onward) | Typical Maintenance Dose |
|---|---|---|---|---|
| Monotherapy for Bipolar Disorder [1] | 25 mg once daily | 50 mg once daily | Increase to 100 mg/day (Week 5), then to 200 mg/day (Week 6) | 200 mg/day |
| Adjunct therapy for Epilepsy (not on VPA or inducers) [1] | 25 mg once daily | 50 mg once daily | Increase by 50 mg/day every 1-2 weeks | 225-375 mg/day |
| With Valproate (VPA - glucuronidation inhibitor) [1] | 25 mg every other day | 25 mg once daily | Increase by 25-50 mg/day every 1-2 weeks | 100-200 mg/day |
| With Carbamazepine/Phenytoin (glucuronidation inducers) [1] | 50 mg once daily | 100 mg/day in divided doses | Increase by 100 mg/day every 1-2 weeks | 300-500 mg/day (up to 700 mg in multi-drug regimens) |
The risk of rash, including life-threatening Stevens-Johnson Syndrome (SJS), is highest in the first 2-8 weeks of treatment [2]. The standard schedules above are designed to minimize this risk, which can be as high as 10% for benign rashes and approximately 0.1-0.01% for SJS when these protocols are followed [2].
Recent research explores rapid tolerance induction to shorten the titration period. One 2021 prospective study introduced a novel 11-day protocol to reach a 200 mg/day maintenance dose.
Table 2: Novel Rapid Tolerance Induction Protocol (11-Day Schedule) [3]
| Day | Dosage Regimen | Total Daily Dose |
|---|---|---|
| 1 | 0.1 mg - 0.25 mg every 12 hours | 0.35 mg |
| 2 | 0.5 mg - 0.75 mg every 12 hours | 1.25 mg |
| 3 | 1.0 mg - 1.5 mg every 12 hours | 2.5 mg |
| 4 | 2.5 mg twice daily | 5 mg |
| 5 | 5 mg twice daily | 10 mg |
| 6 | 10 mg twice daily | 20 mg |
| 7 | 15 mg twice daily | 30 mg |
| 8 | 25 mg twice daily | 50 mg |
| 9 | 50 mg twice daily | 100 mg |
| 10 | 75 mg twice daily | 150 mg |
| 11 | 100 mg twice daily | 200 mg |
This protocol started with a subthreshold dose and used stepwise increments. In the study of 29 patients, the incidence of idiosyncratic skin rash was 6.9% (2 patients) within the first two weeks, and over 75% of patients reached a therapeutic concentration by this time [3]. The study authors noted this is a preliminary finding and requires more rigorous clinical evaluation [3].
Prevention and management strategies are critical for patient safety. The workflow below outlines the key steps for rash evaluation and management.
Key principles for prevention and management include:
Staying current with regulatory information is essential for drug development.
The table below summarizes the key evidence on lamotrigine's cognitive effects, which is crucial for contextualizing your research.
| Evidence Type | Key Findings on Cognitive Effects | Relevance for Research & Development |
|---|---|---|
| Clinical Case Report [1] [2] | Rare, severe, reversible dementia-like syndrome (dysphasia, global impairment) at standard dose (200 mg/day); resolved upon dose reduction. | Highlights potential for idiosyncratic severe reactions; underscores need for safety monitoring beyond clinical trials. |
| Systematic Review & Meta-Analysis [3] | This compound is effective for acute/prophylactic treatment of bipolar depression, with a superior cognitive side-effect profile versus other anticonvulsants. | Supports favorable benefit-risk cognitive profile in target populations; a key differentiator in drug development. |
| Preclinical Study (Animal Model) [4] | Demonstrated cognitive improvement and protection against Alzheimer's pathology (Aβ, p-Tau, neuroinflammation) in APP/PS1 mice. | Suggests potential pro-cognitive applications; identifies molecular pathways (Ptgds, Cd74, etc.) for further investigation. |
| Retrospective Safety Evaluation [5] | No cardiac adverse effects or associated cognitive symptoms linked to this compound identified in a vulnerable veteran population. | Indicates low risk for cardiac-related cognitive issues; important for assessing comorbidity and polypharmacy risks. |
For researchers designing studies and troubleshooting issues, consider these practical aspects.
The following diagram outlines a logical workflow for evaluating cognitive effects during this compound research, from initial design to clinical application. This integrates the protocols and considerations mentioned above.
The primary strategy for preventing this compound-induced rashes, including severe reactions like Stevens-Johnson Syndrome (SJS), is a slow, controlled titration. The risk of severe rash is estimated to be low (0.03% to 0.08%) with proper dosing [1].
The table below compares standard and novel titration protocols:
| Titration Protocol | Description | Target Dose Timeline | Reported Rash Incidence | Key Considerations |
|---|---|---|---|---|
| Standard (Slow) Titration [1] [2] [3] | Start: 25 mg/day for 2 weeks. → 50 mg/day for 2 weeks. → Increase by 50 mg every 1-2 weeks. | 150-200 mg in 6-8 weeks [3]. | Standard titration reduces rash risk (Adjusted OR: 0.29) [4]. | Foundation for clinical practice; requires adjustments for drug interactions (e.g., -50% dose with valproate; +100% dose with carbamazepine) [2] [3]. |
| Novel Rapid Tolerance Induction [5] | Micro-dosing start at 0.1 mg/day, stepwise increases every 12 hours. | 200 mg in 11 days. | 6.9% (2/29 patients) in a preliminary study [5]. | Preliminary data only; small, non-randomized study. Not yet recommended for clinical practice outside of rigorous trials [5] [3]. |
The following diagram illustrates the decision-making workflow for selecting and monitoring a titration strategy:
For research purposes, here is a detailed methodology based on a study that investigated a rapid 11-day titration protocol [5].
Q1: What are the primary predictors of medication non-adherence in chronic neurological disorders? Research across conditions like epilepsy shows that key predictors of suboptimal adherence include polypharmacy (vs. monotherapy), lower maternal education levels, longer time since diagnosis, and higher annual healthcare costs [6]. In one study, the pooled prevalence of adherence to anti-seizure medication was only 63.96% [6]. Forgetfulness is frequently cited as the primary reason for non-adherence [7].
Q2: What types of interventions are most effective for improving adherence? A Cochrane review of 20 studies found that while educational interventions had mixed success, behavioral interventions (e.g., intensive reminders) and mixed interventions (combining education and behavioral components) showed more favorable effects on adherence [8]. Improved adherence was correlated with decreased seizure frequency in some studies [8].
Q3: How do concomitant medications critically affect this compound titration? Concomitant therapies significantly alter this compound metabolism, necessitating protocol adjustments [2] [3]:
Q4: What is the clinical management strategy for a patient developing a rash during titration? The cornerstone of management is immediate discontinuation of this compound at the first sign of a significant rash and urgent medical evaluation to rule out severe reactions like SJS [2] [9]. For less serious rashes, a slow rechallenge may be possible after the rash completely resolves. One strategy is to restart at a very low dose (e.g., 5 mg/day) and increase by 5 mg every two weeks, under close supervision, potentially with dermatologist consultation [2].
The stability of lamotrigine has been studied under specific repackaging and stress conditions. The table below summarizes key quantitative findings.
| Condition | Study Duration | Key Stability Parameters | Results & Recommendations | Reference |
|---|
| Blister Punch Card Storage [1] | 60 days | this compound content, hardness, weight, dissolution, appearance | Content: Remained within USP range (90-110%) for 60 days. [1] Physical Changes: Increased weight and reduced hardness after 14 days; no impact on dissolution or compliance. [1] Recommendation: Use within 14 days of repackaging is cautiously recommended. [1] | Curr Med Res Opin. 2017 | | Advanced Oxidation & Photolysis [2] | N/A | Reaction rate constants (with •OH, O₃, UV) and degradation pathways | •OH Radicals: Reacts at a moderate rate ((k = 2.1 \times 10^9 , M^{-1}s^{-1})), leading to hydroxylated products. [2] Ozone & UV: Highly resistant to direct ozonation and UV photolysis at 254 nm. [2] Primary Pathway: Oxidative degradation via •OH radical attack. [2] | Chemosphere. 2014 |
Here are the detailed methodologies from the cited studies that you can adapt or reference for your own experimental designs.
This protocol evaluates the chemical and physical stability of this compound dispersible/chewable tablets repackaged for patient adherence.
This study investigates the degradation pathways of this compound under water treatment conditions, useful for understanding its stability under oxidative stress.
The following diagram outlines a general experimental workflow for assessing drug stability, integrating elements from the protocols above.
Q1: What is the recommended storage time for this compound tablets repackaged into blister punch cards? [1] While chemical stability may be maintained for longer (e.g., 60 days in one study), a cautious recommendation is to use repackaged dispersible/chewable tablets within 14 days. This is due to observed physical changes like reduced hardness after this point, even though they did not affect compendial compliance in the study.
Q2: How stable is this compound when exposed to light or oxidative conditions? [2] this compound is highly resistant to direct degradation by UV light at 254 nm and ozone. However, it is susceptible to degradation by hydroxyl radicals (•OH), which cause oxidative damage. This information is critical for predicting stability in environmental systems or when considering certain sterilization or processing techniques.
Q3: Are there any special handling precautions for researchers working with this compound powder? The searched literature does not specify handling precautions for the research setting. For safety, you should always:
1. What are the common sources of interference in lamotrigine analysis? Interference can arise from several sources:
2. How can I eliminate interference from co-administered drugs in chromatographic methods? The primary strategy is to achieve baseline chromatographic separation. This involves optimizing the mobile phase composition, pH, and column type. Using a specific internal standard (e.g., chloramphenicol or papaverine) and mass spectrometric detection (MS/MS) can further correct for variability and enhance selectivity. [5] [6] [3]
3. My immunoassay screen is positive for synthetic cannabinoids, but I suspect this compound interference. How can I confirm? A positive result from an immunoassay screening test (e.g., for synthetic cannabinoids metabolite-K2/1) in a patient taking this compound should be considered presumptive. [2]
4. How does pH management help in reducing analytical interference for this compound? Controlling the pH throughout sample preparation and chromatography helps ensure this compound is in a single, predominant ionic form. This improves peak shape, consistency, and recovery.
Here are detailed methodologies for robust this compound analysis designed to eliminate common interferences.
This method is highly specific and minimizes interference from matrix effects and other drugs. [3]
Sample Preparation: Use Solid-Phase Extraction (SPE).
Chromatography (HPLC):
Mass Spectrometry (MS/MS):
The following workflow summarizes the key steps of this protocol:
This method provides a robust and more accessible alternative to LC-MS/MS. [5]
Sample Preparation: Use Liquid-Liquid Extraction (LLE).
Chromatography (HPLC):
The table below summarizes the performance characteristics of different validated methods to help you select the most appropriate one for your lab.
| Method | Detection | Linear Range (µg/mL) | LOD/LOQ (µg/mL) | Key Advantage | Reference |
|---|---|---|---|---|---|
| LC-MS/MS | MS/MS | 0.2 - 5.0 | LOQ: 0.2 | High specificity and speed; run time ~3.5 min | [3] |
| HPLC-UV | UV (306 nm) | 0.1 - 10.0 | LOD: 0.04; LOQ: 0.1 | Robust and cost-effective; uses LLE | [5] |
| UPLC-DAD | DAD (266 nm) | 0.05 - 12.0 | LOD: 0.02; LOQ: 0.05 | Enhanced resolution and speed with UPLC | [4] |
To prevent analytical issues before they occur, consider these best practices:
| Aspect | Lamotrigine | Lithium |
|---|---|---|
| Overall Efficacy in Maintenance | Similar to lithium in preventing any new mood episode, though profiles differ [1]. | Similar to this compound in preventing any new mood episode, though profiles differ [1]. |
| Prevention of Depressive Episodes | Effective. Reduces recurrence of depression; a key strength [2] [3]. | Less Effective. Less effective than this compound for preventing depression [2]. |
| Prevention of Manic Episodes | Not Effective. Shows no efficacy for preventing mania vs. placebo [2] [3]. | Effective. Superior to this compound in reducing recurrence of manic episodes [2]. |
| Anti-Suicide Effect | Not reported; carries an FDA warning about possible increased suicidality risk [3]. | Effective. Recognized as the most effective mood stabilizer for reducing suicide risk [4]. |
| Common Adverse Effects | Headache, dizziness, benign rash (10%) [4]. Serious rash (e.g., SJS) risk is low (0.03-0.08%) with slow titration [3]. | Diarrhea, tremor, polyuria, thirst, weight gain, cognitive slowing, risk of hypothyroidism [2] [1]. |
| Treatment Discontinuation | Fewer withdrawals due to adverse effects compared to lithium [2]. | Higher rates of withdrawal due to adverse effects compared to this compound [2]. |
| Study / Meta-Analysis | Design & Population | Key Findings |
|---|
| DUAG-6 Trial (2010) [1] | Design: Open-label, randomized effectiveness study. Population: Bipolar I disorder patients (n=155) followed for up to 5 years. Intervention: this compound (up to 400 mg/day) vs. Lithium (serum level 0.5-1.0 mmol/L). | - No difference in overall time to treatment failure between groups.
The differing clinical profiles of this compound and lithium are rooted in their distinct mechanisms of action, which can be visualized as follows:
The table below summarizes key efficacy metrics for lamotrigine and valproate from recent studies, highlighting their performance in different epilepsy types and treatment scenarios.
| Metric | This compound (LTG) | Valproate (VPA) | Clinical Context & Notes |
|---|---|---|---|
| Generalized Epilepsy (Monotherapy) | 56.7% seizure-free at 12 months [1] | 76.7% seizure-free at 12 months [1] | In adults with new-onset Idiopathic Generalized Tonic-Clonic Seizures (GTCS); VPA significantly more effective. |
| Generalized Epilepsy (Add-on Therapy) | 89.6% ≥50% response rate [2] | Baseline (used in all combinations) [2] | After VPA monotherapy failure; VPA+LTG combo was most effective. |
| Focal Epilepsy (Add-on Therapy) | 86.3% ≥50% response rate [2] | Baseline (used in all combinations) [2] | After VPA monotherapy failure; VPA+OXC was most effective, but VPA+LTG also showed high efficacy. |
| Juvenile Myoclonic Epilepsy | Similar reduction in seizure frequencies [3] | Similar reduction in seizure frequencies [3] | No clinically significant difference found; LTG is a viable alternative if VPA is poorly tolerated. |
| Treatment Withdrawal (Any Reason) | Higher rate [4] | Lower rate [4] | Meta-analysis indicates VPA was superior for this outcome. |
| 24-Month Seizure Freedom (Monotherapy) | Lower rate [4] | Higher rate (OR 8.58) [4] | Meta-analysis of generalized epilepsy shows VPA was significantly superior. |
Understanding the distinct yet complementary mechanisms of action is crucial for rational drug design and combination therapy.
The diagram below illustrates the core mechanisms and rationales for combining these two drugs.
The safety and tolerability of these two drugs differ significantly, which heavily influences clinical choice.
The table below summarizes how lamotrigine compares to other pharmacological strategies for treatment-resistant OCD, based on available clinical evidence.
| Augmentation Agent | Class / Mechanism | Evidence Level & Key Findings | Typical Augmentation Dose | Reported Efficacy (Y-BOCS Reduction) |
|---|---|---|---|---|
| This compound | Glutamate modulator (Antiglutamatergic) [1] [2] | Open-label studies, case series, and RCTs; for SRI/SSRI-resistant OCD [1] [2] | 100-200 mg/day [1] [2] | 47-67% decrease (case studies); 67% mean reduction (16-week study, n=22) [1] [2] |
| Atypical Antipsychotics (e.g., Aripiprazole, Risperidone) | Dopamine D2 Receptor Antagonists [3] | Meta-analyses and guidelines; most evidenced-based augmentation [3] | Low-dose (e.g., Aripiprazole 5-10 mg/day) [3] [4] | ~33% of SSRI non-responders respond [3] |
| High-Dose SSRIs | Potent Serotonin Reuptake Inhibition [5] | Clinical practice, supported by some studies; for partial responders [5] | 2-3x standard antidepressant dose (e.g., Fluoxetine 40-60 mg/day, Sertraline 200-300 mg/day) [5] [3] | Higher doses significantly more effective than low/medium doses [5] |
| Clomipramine Augmentation | Potent Serotonin Reuptake Inhibitor (TCA) [3] [6] | Guideline-recommended strategy [3] | Lower doses combined with an SSRI [3] | Effective in some SSRI non-responders [3] |
The positive data for this compound primarily comes from studies on patients with significant treatment resistance, having failed multiple adequate SRI trials [1] [2].
Unlike first-line SSRIs that target the serotonergic system, this compound is believed to work by modulating the glutamatergic system. Evidence from genetic, neuroimaging, and neurochemical studies suggests that OCD is associated with hyperactive glutamatergic signaling in the cortico-striato-thalamo-cortical (CSTC) brain circuits [1] [2].
The following diagram illustrates the proposed pathway by which this compound exerts its effects in OCD, based on the scientific literature [1] [4]:
The evidence suggests that this compound is a viable option for managing treatment-resistant OCD, particularly through its unique glutamatergic action.
| Comparison AED | Key Cognitive Findings | Study Type & Subjects |
|---|---|---|
| Carbamazepine | Lamotrigine performed significantly better on 19 out of 40 variables (cognitive speed, memory, mood) [1]. | Randomized, double-blind, crossover study in healthy adults [1]. |
| Valproate | This compound showed improved cognitive activation, fewer subjective complaints, and an "activating" mood effect versus "tiredness/sedation" [2]. | Randomized, double-blind study in healthy volunteers [2]. |
| Phenytoin | This compound suggested to be less neurotoxic in equivalent therapeutic dosage [3]. | Comparative study in healthy volunteers [3]. |
| Oxcarbazepine | Both drugs had slightly beneficial effects. This compound showed better post-treatment list-learning performance [4]. | Retrospective clinical study in epilepsy patients [4]. |
| Topiramate | This compound had fewer side effects on cognitive function [4]. | Not specified in the provided excerpt [4]. |
| In Utero Exposure | Cognitive outcomes after this compound exposure were significantly better than with valproate [5]. | Prospective observational studies on children born to women with epilepsy [5]. |
Double-Blind, Randomized Crossover Study (this compound vs. Carbamazepine) [1]:
Prospective Observational Studies (In Utero Exposure) [5]:
The differential cognitive effects of AEDs are linked to their distinct interactions with molecular targets. This compound, carbamazepine, and phenytoin all primarily target voltage-gated sodium channels (NaV) to stabilize neuronal membranes and prevent high-frequency firing [6]. However, a systematic comparison of the four major brain NaV α-subunits (NaV1.1, NaV1.2, NaV1.3, NaV1.6) reveals key differences:
The following diagram illustrates the experimental workflow used to characterize these drug-channel interactions.
Experimental Workflow for NaV Channel Characterization
For researchers and scientists, the data underscores several critical points:
| Trial / Study | Design & Participants | Dosage & Duration | Primary Outcome Measure | Key Efficacy Findings |
|---|---|---|---|---|
| LABILE Trial [1] [2] [3] | RCT, Double-blind, Placebo-controlled (N=276); Adults with BPD in secondary mental health care. | Up to 200/400 mg/day; 52 weeks. | Zanarini Rating Scale for BPD (ZAN-BPD) | No significant difference vs. placebo in BPD symptoms, depressive symptoms, self-harm, social functioning, or quality of life [1] [3]. |
| Reich et al. (2009) [4] [5] | RCT, Double-blind, Placebo-controlled (N=28); Primarily females with BPD. | Mean dose 93.3 mg/day; 12 weeks. | ZAN-BPD (Affective Instability item) | Positive effect for this compound on the affective instability subscale [5]. |
| Systematic Review & Meta-Analysis (2020) [4] [6] | Review of 3 RCTs (N=330 for meta-analysis). | Varied (up to 400 mg/day); 12-52 weeks. | ZAN-BPD, Impulsivity/Aggression | No consistent evidence of efficacy for core BPD symptom domains at 12 weeks or study endpoints [4] [6]. |
The LABILE trial is considered the most robust study on this topic to date. Its methodology provides a gold standard for clinical trials in BPD populations [2] [7].
The workflow of the LABILE trial design is summarized in the diagram below.
The discrepancy between the promising results of earlier, smaller studies and the negative result of the large LABILE trial can be explained by several factors [1] [5]:
The body of evidence, led by the LABILE trial, indicates that This compound cannot be recommended as a standard treatment for Borderline Personality Disorder [1] [3]. This finding aligns with current guidelines, such as those from the UK's National Institute for Health and Care Excellence (NICE), which do not recommend drug treatment for the core symptoms of BPD [3].
| Outcome Category | Specific Measure | Result (Lamotrigine vs. Placebo) | Meta-Analysis Details |
|---|---|---|---|
| Acute Bipolar Depression (Monotherapy) | Depressive Symptoms (SMD) | SMD: -0.15 to -0.155 [1] [2] | Small but significant effect; favors this compound [1] [2]. |
| Clinical Response (RR) | RR: 1.42 [1] | 42% increased likelihood of response vs. placebo [1]. | |
| Bipolar Depression Prophylaxis | Risk of Depressive Episode | RR: 0.78 [2] | 22% reduction in risk of new depressive episodes [2]. |
| Time to Mood Episode | RR: 1.59 [2] | Significantly prolongs time until a new depressive episode [2]. | |
| Safety & Tolerability | Adverse Effects | No significant difference [1] | Generally well-tolerated in short-term trials [1]. |
| Mania Switch Risk | No greater than placebo [3] | Does not induce mania [3]. |
Solmi et al. (2016) Methodology [1]
Aglio et al. (2025) Methodology [2]
The therapeutic action of this compound in bipolar depression is not fully understood, but research points to several key mechanisms and potential biomarkers for treatment response.
Diagram of this compound's Proposed Neurobiology and Treatment Predictors in Bipolar Depression
Proposed Mechanism of Action: this compound is thought to act primarily by inhibiting voltage-sensitive sodium channels on presynaptic neurons. This leads to a stabilization of the neuronal membrane and a reduction in the release of excitatory neurotransmitters, particularly glutamate [4] [5]. By dampening excessive glutamatergic signaling, this compound may counteract neuronal over-excitability, which is hypothesized to play a role in mood dysregulation [3]. This mechanism underpins its classification as a "mood stabilizer from below baseline," focusing on its antidepressant properties [4] [3].
Neural Circuits and Predictors of Response: Neuroimaging research suggests that a patient's baseline brain network connectivity may predict this compound response. A 2021 study found that patients who subsequently responded to this compound had enhanced pre-treatment resting-state functional connectivity (rsFC) between cognitive control networks (the Frontoparietal Network, FPN, and Dorsal Attention Network, DAN) and the posterior hub of the Default Mode Network (the left precuneus) [6]. Conversely, non-responders showed a more general reduction in rsFC. This indicates that preserved communication between key brain networks involved in cognitive control and self-referential thought may be critical for this compound's therapeutic effect [6].
| Therapy | Study / Meta-Analysis | Key Efficacy Outcome(s) | Timeframe | Notes |
|---|---|---|---|---|
| Lamotrigine + Quetiapine vs. Quetiapine + Placebo | CEQUEL RCT [1] | Mean Δ in QIDS-SR16: -2.69 (95% CI: -4.89 to -0.49); p=0.017 | 52 weeks | Significant improvement favored the combination [1]. |
| This compound Monotherapy vs. Placebo (Acute Phase) | Meta-Analysis (2025) [2] | SMD: 0.155 (CI: 0.005–0.305) | Acute Phase (e.g., 7-10 weeks) | Small but significant effect in bipolar depression monotherapy [2]. |
| This compound Monotherapy vs. Placebo (Prophylaxis) | Meta-Analysis (2025) [2] | Risk Ratio (Emergence of Depression): 0.78 (CI: 0.63, 0.98) | Up to 18 months | Reduces risk of depressive relapse [2]. |
| Adjunctive Therapy vs. Monotherapy | SMART Study [3] | Hazard Ratio for Sustained Recovery: 12.7 | 26 weeks | Adjunctive therapy (this compound or quetiapine) vastly increased chance of recovery from depression vs. monotherapy [3]. |
For regulatory and development professionals, the methodology of these studies is critical. Here are the designs of the key trials cited.
The CEQUEL trial was a double-blind, randomized, placebo-controlled, 2x2 factorial study designed to evaluate the efficacy of adding this compound to quetiapine [1].
The trial's workflow is summarized in the diagram below:
The Sequential Multiple Assignment Randomized Treatment (SMART) design evaluates personalized treatment sequences in a real-world population [3].
This adaptive design is illustrated below:
For researchers and drug developers, the data suggests several key considerations:
The table below summarizes key long-term safety and tolerability data for lamotrigine from pooled clinical trials and real-world studies.
Table: Summary of this compound Long-Term Safety and Tolerability Data
| Aspect | Data from Clinical Trials (Pooled Analysis) [1] | Data from Real-World Study (Bipolar Disorder) [2] |
|---|---|---|
| Study Duration | Mean 39.8 weeks; 40.8% of patients ≥52 weeks | Up to 52 weeks and >1.5 years |
| Most Common Adverse Events (AEs) | Headache (25%), Dizziness (16%) | Skin rash (overall incidence: 12.1%-22.0%) |
| Drug-Related AEs | 31% of patients; Dizziness (10%), Headache (6%) | Overall AE incidence: 22.9% |
| Rash | 4% of patients; led to withdrawal in 2% | Incidence varied by bipolar disorder subtype |
| Serious AEs | 1% considered attributable to this compound | Information not specified |
| Withdrawal due to AEs | 7% of patients | 25% withdrawn within first 4 weeks |
| Key Safety Conclusion | Well-tolerated; profile similar to immediate-release formulation | Possible with careful titration for all bipolar types |
The data in the summary table are derived from specific study designs. Understanding these methodologies is crucial for interpreting the results.
This analysis provides high-quality evidence from randomized, double-blind clinical trials, which is considered the gold standard.
This study offers insights into how this compound performs in real-world clinical practice across different subtypes of bipolar disorder.
Understanding the underlying mechanisms of both therapeutic and adverse effects is critical in drug development.
This compound's metabolism and its association with rash, including severe cutaneous adverse reactions (SCARs) like Stevens-Johnson Syndrome (SJS), can be visualized. The risk of SCARs is linked to genetic factors, particularly the HLA-B*15:02 allele in Han Chinese and other Asian populations [3].
Diagram: Proposed Metabolic Pathways and Rash Mechanism for this compound. The minor pathway involving a reactive arene oxide metabolite, potentially leading to immune-mediated skin reactions, is highlighted. The major glucuronidation pathway results in safe, inactive metabolites. Genetic predisposition (HLA-B\15:02) significantly increases SCAR risk [3].*
This compound has critical drug-drug interactions that directly impact its safety and efficacy profile [3] [4]:
A key challenge in creating a direct comparison guide is the frequent lack of head-to-head clinical trials comparing this compound with all relevant alternatives over the long term [5]. The available evidence often comes from:
Future research should prioritize long-term, active-comparator trials and the use of advanced statistical methods to provide the robust, direct comparisons needed by clinicians and researchers.
Acute Toxic